Product packaging for 2-Amino-4-hydroxybenzenesulfonic acid(Cat. No.:CAS No. 5857-93-2)

2-Amino-4-hydroxybenzenesulfonic acid

Cat. No.: B1211229
CAS No.: 5857-93-2
M. Wt: 189.19 g/mol
InChI Key: BYMZHAPPSICVQH-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxybenzenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO4S and its molecular weight is 189.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO4S B1211229 2-Amino-4-hydroxybenzenesulfonic acid CAS No. 5857-93-2

Properties

IUPAC Name

2-amino-4-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3,8H,7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMZHAPPSICVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207288
Record name 2-Amino-4-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-93-2
Record name 2-Amino-4-hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxybenzenesulfonic acid (CAS No. 5857-93-2) is an aromatic organic compound containing amino, hydroxyl, and sulfonic acid functional groups. Its structure suggests potential applications as an intermediate in the synthesis of dyes and pharmaceuticals. This technical guide provides a summary of its known chemical and physical properties. However, it is important to note that publicly available information on this specific isomer is limited, with much of the data referring to its isomers, such as 3-amino-4-hydroxybenzenesulfonic acid. This document focuses solely on the available data for this compound and highlights areas where information is currently unavailable.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs and online databases.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 5857-93-2[1][2]
Molecular Formula C₆H₇NO₄S[1][2][3]
Molecular Weight 189.19 g/mol [1]
Appearance White powder[4]
Melting Point 330 °C[5]
Density 1.675 g/cm³[3][5]
Refractive Index 1.671[3][5]
XLogP3 -0.7[1]
Topological Polar Surface Area 109 Ų[1]
Solubility No data available
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Synthesis

A generalized workflow for a potential synthesis is depicted in the following diagram. It is crucial to note that this represents a theoretical pathway, and the specific reaction conditions would require experimental optimization.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 2-Aminophenol 2-Aminophenol Sulfonation Sulfonation 2-Aminophenol->Sulfonation This compound This compound Sulfonation->this compound Sulfuric Acid / Oleum Sulfuric Acid / Oleum Sulfuric Acid / Oleum->Sulfonation

Caption: A logical workflow for the potential synthesis of this compound.

Experimental Protocols

Hypothetical Synthesis Protocol

Disclaimer: The following is a hypothetical protocol based on general sulfonation procedures and has not been experimentally validated for this specific compound.

Objective: To synthesize this compound via the sulfonation of 2-aminophenol.

Materials:

  • 2-Aminophenol

  • Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)

  • Ice bath

  • Reaction flask with a stirrer and dropping funnel

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a reaction flask, carefully add 2-aminophenol to a cooled (0-5 °C) amount of concentrated sulfuric acid or oleum with constant stirring. The molar ratio of the sulfonating agent to 2-aminophenol would need to be optimized.

  • After the initial exothermic reaction subsides, the reaction mixture is slowly heated to a specific temperature (to be determined experimentally, likely between 100-180 °C) and maintained for several hours to drive the sulfonation to completion.

  • The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice to precipitate the product.

  • The crude product is collected by filtration, washed with cold water to remove excess acid, and then recrystallized from a suitable solvent (e.g., water or an alcohol-water mixture) to afford the purified this compound.

Analytical Methods

Specific, validated analytical methods for the qualitative and quantitative analysis of this compound are not well-documented. However, based on its chemical structure, the following techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would likely be suitable for its separation and quantification. UV detection at a wavelength corresponding to its absorbance maximum would be appropriate.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and purity assessment. Predicted NMR spectra are available on some chemical databases but experimental data is lacking.[7]

    • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as O-H, N-H, S=O, and the aromatic ring vibrations.

    • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. Its potential as a drug development candidate is therefore unknown. The compound is primarily listed as a chemical intermediate.[3]

Conclusion

This compound is a chemical compound with defined physical properties but limited publicly available information regarding its synthesis, analytical protocols, and biological activity. While a plausible synthetic route can be proposed, detailed experimental validation is required. The lack of data on its biological effects means that its potential in drug development is yet to be explored. This guide serves as a summary of the current knowledge and a starting point for researchers interested in further investigating this compound. Further experimental work is necessary to fully characterize its chemical and biological properties.

References

Structure Elucidation of 2-Amino-4-hydroxybenzenesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-Amino-4-hydroxybenzenesulfonic acid (CAS No. 5857-93-2). The document outlines the expected analytical data based on spectroscopic principles and data from closely related compounds, details the experimental protocols for its characterization, and presents the logical workflow for its structural confirmation.

Compound Identification and Properties

This compound is an aromatic organic compound containing amino, hydroxyl, and sulfonic acid functional groups attached to a benzene ring. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 5857-93-2[1]
Molecular Formula C₆H₇NO₄S[1]
Molecular Weight 189.19 g/mol [1]
IUPAC Name This compound[1]
Synonyms AHBS, Benzenesulfonic acid, 2-amino-4-hydroxy-[1]
Melting Point ≥300 °C[2]
InChI Key BYMZHAPPSICVQH-UHFFFAOYSA-N[1]

Predicted Spectroscopic Data for Structure Elucidation

Due to the limited availability of published experimental spectra for this compound, this section details the predicted spectroscopic data based on the known effects of the substituent groups on the benzene ring and analysis of related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would show three aromatic protons with distinct chemical shifts and coupling patterns. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups and the electron-withdrawing effect of the sulfonic acid (-SO₃H) group will influence the chemical shifts. The protons ortho and para to the activating groups will be shielded (shifted to a lower ppm), while the proton ortho to the deactivating group will be deshielded (shifted to a higher ppm).

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-36.8 - 7.0Doublet8.0 - 9.0Ortho to -NH₂ and meta to -OH and -SO₃H.
H-57.2 - 7.4Doublet of doublets8.0 - 9.0, 2.0 - 3.0Ortho to -SO₃H, meta to -NH₂ and -OH.
H-66.5 - 6.7Doublet2.0 - 3.0Ortho to -OH and meta to -NH₂ and -SO₃H.
-NH₂VariableBroad singlet-Exchangeable proton.
-OHVariableBroad singlet-Exchangeable proton.
-SO₃HVariableBroad singlet-Exchangeable proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

CarbonPredicted Chemical Shift (ppm)Rationale
C-1140 - 145Attached to the electron-withdrawing -SO₃H group.
C-2145 - 150Attached to the electron-donating -NH₂ group.
C-3115 - 120Ortho to -NH₂ and meta to -OH and -SO₃H.
C-4155 - 160Attached to the electron-donating -OH group.
C-5125 - 130Ortho to -SO₃H and meta to -NH₂ and -OH.
C-6110 - 115Ortho to -OH and meta to -NH₂ and -SO₃H.
Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used. The molecular ion peak [M]⁺ or [M-H]⁻ is expected at m/z 189. Key fragmentation patterns for aromatic sulfonic acids involve the loss of SO₂ (64 Da) and SO₃ (80 Da).

m/zIdentityRationale
189[M]⁺ or [M+H]⁺Molecular ion
172[M-OH]⁺Loss of hydroxyl radical
125[M-SO₂]⁺Loss of sulfur dioxide
109[M-SO₃]⁺Loss of sulfur trioxide
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200O-H, N-HStretching (broad)
3100 - 3000Aromatic C-HStretching
1620 - 1580Aromatic C=CStretching
1520 - 1480N-HBending
1400 - 1300O-HBending
1250 - 1150S=OAsymmetric stretching
1080 - 1020S=OSymmetric stretching
900 - 690Aromatic C-HOut-of-plane bending

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 45-60°, acquisition time 1-2 s, relaxation delay 2-5 s.

    • Process the data similarly to the ¹H NMR spectrum.

  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire 2D NMR spectra as needed to confirm proton-proton and proton-carbon correlations, which will aid in the definitive assignment of all signals.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Sample Preparation:

    • For ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration of approximately 1-10 µg/mL.

    • For EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the solid sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a transparent disk.

    • Alternatively, use an attenuated total reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structure elucidation of this compound.

G Figure 1: Experimental Workflow for Structure Elucidation cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_structure Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (ESI/EI, MS/MS) Sample->MS IR IR Spectroscopy (FTIR-ATR/KBr) Sample->IR Data Spectral Interpretation and Data Integration NMR->Data MS->Data IR->Data Structure Structure Confirmation Data->Structure

Figure 1: Experimental Workflow for Structure Elucidation
Logical Relationships in Structure Confirmation

The confirmation of the structure of this compound is based on the logical integration of data from various analytical techniques.

G Figure 2: Logical Flow for Structure Confirmation cluster_inputs Input Data cluster_deductions Structural Deductions cluster_output Final Structure MolFormula Molecular Formula C₆H₇NO₄S Backbone Benzene Ring with Three Substituents MolFormula->Backbone NMR_data NMR Data (Chemical Shifts, Couplings) NMR_data->Backbone Connectivity Substitution Pattern (1,2,4-substitution) NMR_data->Connectivity MS_data MS Data (Molecular Ion, Fragments) FuncGroups Presence of -NH₂, -OH, and -SO₃H groups MS_data->FuncGroups IR_data IR Data (Functional Group Frequencies) IR_data->FuncGroups Backbone->Connectivity FuncGroups->Connectivity FinalStruct Confirmed Structure of 2-Amino-4-hydroxy- benzenesulfonic acid Connectivity->FinalStruct

Figure 2: Logical Flow for Structure Confirmation

References

CAS 98-37-3 physical and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Aminophenol-4-sulfonic acid (CAS 98-37-3)

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Aminophenol-4-sulfonic acid (CAS 98-37-3), intended for researchers, scientists, and professionals in drug development. This document details experimental methodologies for key physical and chemical property determination and outlines a synthetic route to the compound.

Physical and Chemical Properties

2-Aminophenol-4-sulfonic acid is an important intermediate in the synthesis of various dyes and has potential applications in other areas of chemical research.[1] The physical and chemical data for this compound are summarized below.

Table 1: Physical Properties of 2-Aminophenol-4-sulfonic acid

PropertyValueSource
Melting Point≥300 °C[2][3][4][5]
AppearanceRhombic brown crystals or off-white solid[2][4]
Water Solubility<0.1 g/100 mL at 21.5 °C[3]
Density1.5149 g/cm³ (rough estimate)[2]
Vapor Pressure0 Pa at 25 °C[2]
Refractive Index1.5500 (estimate)[2]

Table 2: Chemical and Spectroscopic Properties of 2-Aminophenol-4-sulfonic acid

PropertyValueSource
Molecular FormulaC₆H₇NO₄S[3]
Molecular Weight189.19 g/mol [3]
pKa-0.81±0.50 (Predicted)[2]
StabilityStable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. May be sensitive to prolonged exposure to air.[2][3][4]
Synonyms3-amino-4-hydroxybenzenesulfonic acid, 4-Hydroxy-3-aminobenzenesulfonic acid, o-Aminophenol-p-sulfonic acid[3]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are crucial for reproducible research. The following sections describe standard protocols that can be adapted for 2-Aminophenol-4-sulfonic acid.

Determination of Melting Point (Capillary Method)

This protocol is based on the ASTM E324 standard test method.[2]

  • Sample Preparation: A small amount of finely powdered, dry 2-Aminophenol-4-sulfonic acid is packed into a capillary tube to a height of 2-4 mm.

  • Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a means to control the heating rate is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute.

    • The temperature at which the first liquid appears (initial melting point) and the temperature at which the last solid particle disappears (final melting point) are recorded.

  • Reporting: The melting point is reported as a range from the initial to the final melting point. Given that 2-Aminophenol-4-sulfonic acid decomposes at high temperatures, it is noted that the substance may char or discolor as it approaches its decomposition temperature.

Determination of Water Solubility (Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.[6][7][8][9]

  • Apparatus: A constant temperature water bath, a mechanical shaker, a centrifuge, and an analytical method for quantifying the concentration of the solute (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure:

    • An excess amount of 2-Aminophenol-4-sulfonic acid is added to a known volume of distilled water in a glass flask.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (preliminary tests should be conducted to determine this time).

    • After equilibration, the mixture is centrifuged to separate the undissolved solid.

    • A sample of the clear supernatant is carefully removed.

    • The concentration of 2-Aminophenol-4-sulfonic acid in the supernatant is determined using a validated analytical method.

  • Reporting: The water solubility is reported in g/L or mg/mL at the specified temperature.

Synthesis of 2-Aminophenol-4-sulfonic acid

A common method for the synthesis of 2-Aminophenol-4-sulfonic acid is the sulfonation of 2-aminophenol.

Experimental Protocol: Sulfonation of 2-Aminophenol

This protocol is adapted from a described synthetic method.

  • Reaction Setup: A four-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Procedure:

    • 30 g of 2-aminophenol (99% purity) is slowly added to 56 mL of fuming sulfuric acid (containing ≥20.0% SO₃) in the reaction flask. The addition rate is controlled to maintain the temperature at or below 63 °C.

    • After the addition is complete, the reaction mixture is heated to and maintained at 65 ± 2 °C for 2 hours.

    • The reaction mixture is then carefully poured into 150 mL of water at 30 °C.

    • The mixture is heated to 97 ± 1 °C to facilitate precipitation.

    • After precipitation is complete, the mixture is gradually cooled to 30 °C.

    • The solid product is collected by filtration and washed with cold water.

    • The product is then dried to yield 2-Aminophenol-4-sulfonic acid.

Visualizations

Synthesis Workflow of 2-Aminophenol-4-sulfonic acid

The following diagram illustrates the key steps in the synthesis of 2-Aminophenol-4-sulfonic acid via the sulfonation of 2-aminophenol.

Synthesis_Workflow start Start reagents Reactants: - 2-Aminophenol - Fuming Sulfuric Acid start->reagents Prepare reaction Sulfonation Reaction (65 ± 2 °C, 2h) reagents->reaction Combine precipitation Precipitation (Addition to water, heating to 97 °C) reaction->precipitation Process filtration Filtration and Washing precipitation->filtration Isolate drying Drying filtration->drying Purify product Final Product: 2-Aminophenol-4-sulfonic acid drying->product Obtain end End product->end

Caption: Synthesis workflow for 2-Aminophenol-4-sulfonic acid.

References

An In-depth Technical Guide on the Solubility of 4-Hydroxymetanilic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxymetanilic acid, a key intermediate in the synthesis of various dyes and pharmaceutical compounds, possesses a complex solubility profile owing to its amphoteric nature and the presence of both a hydrophilic sulfonic acid group and a moderately polar hydroxyphenylamine backbone. This technical guide provides a comprehensive overview of the known solubility characteristics of 4-Hydroxymetanilic acid and its isomers in organic solvents. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document emphasizes the necessity for experimental determination. To this end, a detailed experimental protocol for the reliable measurement of solubility is provided. Furthermore, this guide includes workflow diagrams to facilitate the understanding and implementation of these experimental procedures.

Introduction

4-Hydroxymetanilic acid (also known as 3-amino-4-hydroxybenzenesulfonic acid) is an aromatic sulfonic acid with the chemical formula C₆H₇NO₄S. Its molecular structure, featuring an amino group, a hydroxyl group, and a sulfonic acid group attached to a benzene ring, imparts a unique combination of acidic and basic properties, as well as the capacity for hydrogen bonding. These characteristics are the primary determinants of its solubility in various media. Understanding the solubility of this compound in different organic solvents is critical for its synthesis, purification, formulation, and application in various chemical and pharmaceutical processes.

Solubility of 4-Hydroxymetanilic Acid and Related Isomers

A thorough review of scientific literature, chemical databases, and technical reports reveals a significant lack of specific quantitative solubility data for 4-Hydroxymetanilic acid in common organic solvents. The available information is largely qualitative and often pertains to its isomers. This section summarizes the existing qualitative data to provide a general understanding of the expected solubility behavior.

Table 1: Qualitative Solubility Data for 4-Hydroxymetanilic Acid and Its Isomers

Compound NameSynonym(s)SolventTemperature (°C)Solubility
4-Hydroxymetanilic acid 3-Amino-4-hydroxybenzenesulfonic acid, 2-Aminophenol-4-sulfonic acidWater21.5<0.1 g/100 mL[1]
3-Amino-4-hydroxy-benzolsulfonsäure (Isomer)-EthanolNot SpecifiedPractically Insoluble[2]
3-Amino-4-hydroxy-benzolsulfonsäure (Isomer)-Diethyl EtherNot SpecifiedPractically Insoluble[2]
3-Amino-4-hydroxybenzenesulphonamide (Related Compound)-MethanolNot SpecifiedSoluble
4-Hydroxybenzenesulfonic acid (Related Compound)p-Phenolsulfonic acidWaterNot SpecifiedSoluble[3][4]
4-Hydroxybenzenesulfonic acid (Related Compound)p-Phenolsulfonic acidAlcoholNot SpecifiedMiscible
4-Hydroxybenzenesulfonic acid (Related Compound)p-Phenolsulfonic acidOrganic SolventsNot SpecifiedLimited Solubility[5]

Note: The lack of quantitative data underscores the importance of experimental determination for specific applications. The solubility of 4-Hydroxymetanilic acid is expected to be low in non-polar organic solvents and variable in polar protic and aprotic solvents, influenced by factors such as solvent polarity, hydrogen bonding capability, and temperature.

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, the following experimental protocols are provided to enable researchers to accurately determine the solubility of 4-Hydroxymetanilic acid in various organic solvents. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique for this purpose.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

  • 4-Hydroxymetanilic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Screw-capped vials or flasks

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of 4-Hydroxymetanilic acid to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution upon temperature change. Immediately filter the solution through a syringe filter into a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a drying oven at a temperature below the decomposition point of the solute, or under reduced pressure).

  • Gravimetric Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The mass of the solute can be determined by subtracting the initial weight of the empty container.

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mol/L.

  • Solubility ( g/100 mL): (Mass of solute (g) / Volume of supernatant withdrawn (mL)) * 100

  • Solubility (mol/L): (Mass of solute (g) / Molecular weight of solute ( g/mol )) / (Volume of supernatant withdrawn (L))

Analytical Method Validation

To ensure the accuracy and reliability of the solubility data, it is recommended to validate the analytical method used for quantification (in this case, gravimetric analysis). This includes assessing the precision, accuracy, and linearity of the measurements.

Visualizations

The following diagrams illustrate the key workflows and relationships in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Weigh excess 4-Hydroxymetanilic acid prep2 Add known volume of organic solvent prep1->prep2 equil Agitate in thermostatic bath at constant T prep2->equil sampl1 Settle excess solid equil->sampl1 sampl2 Withdraw and filter supernatant sampl1->sampl2 sampl3 Evaporate solvent sampl2->sampl3 sampl4 Gravimetrically determine solute mass sampl3->sampl4 result Calculate Solubility (e.g., g/100 mL or mol/L) sampl4->result logical_relationship cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility solute_structure Molecular Structure (Functional Groups) solute_structure->solubility crystal_lattice Crystal Lattice Energy crystal_lattice->solubility polarity Polarity polarity->solubility h_bond Hydrogen Bonding Capability h_bond->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

References

Spectroscopic and Technical Profile of OAPSA (2-Aminophenol-4-sulfonic acid)

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

OAPSA, chemically known as 2-Aminophenol-4-sulfonic acid (CAS No. 98-37-3), is an important chemical intermediate.[1] This technical guide provides a detailed overview of its spectroscopic properties, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Information

PropertyValue
Chemical Name 2-Aminophenol-4-sulfonic acid
Synonyms OAPSA, 3-Amino-4-hydroxybenzenesulfonic acid, 2-Amino-1-phenol-4-sulfonic acid
CAS Number 98-37-3
Molecular Formula C6H7NO4S
Molecular Weight 189.19 g/mol

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry of OAPSA reveals a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 189.[2]

Table 1: Mass Spectrometry Data for OAPSA [2]

m/zRelative Intensity (%)
189.0100.0
190.08.3
191.05.8
109.034.2
80.039.6
108.019.2
53.019.6
18.016.1
64.014.9
52.011.5

Experimental Protocol:

Detailed experimental conditions for the mass spectrometry of OAPSA are provided below:

  • Ionization Mode: Electron Impact (EI)

  • Source Temperature: 210 °C

  • Sample Temperature: 260 °C

  • Electron Energy: 75 eV[2]

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorption Bands for OAPSA:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (phenol)3200-3600 (broad)
N-H stretch (amine)3300-3500
S=O stretch (sulfonic acid)1340-1440 and 1150-1260
C=C stretch (aromatic)1450-1600
C-N stretch1250-1350
C-O stretch1000-1260

Experimental Protocol:

A general procedure for obtaining an FT-IR spectrum of a solid sample like OAPSA is as follows:

  • Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. While specific, fully assigned ¹H and ¹³C NMR spectra for OAPSA are not widely published, the expected chemical shifts can be estimated based on the structure.

Expected ¹H NMR Chemical Shifts for OAPSA (in a suitable deuterated solvent like DMSO-d₆):

The aromatic protons would appear as a complex multiplet in the range of δ 6.5-8.0 ppm. The chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons would be broad and their positions would be dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts for OAPSA:

The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group would be the most deshielded, followed by the carbons bearing the sulfonic acid and amino groups.

Experimental Protocol:

A general protocol for acquiring NMR spectra of a compound like OAPSA is as follows:

  • Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available scientific literature that describes the involvement of OAPSA in any specific biological signaling pathways. As a chemical intermediate primarily used in the synthesis of dyes and other organic compounds, it is not expected to have a defined role in cellular signaling.

In the context of its synthesis, a general workflow can be described.

G General Synthesis Workflow for OAPSA A Starting Material (e.g., 2-Nitrophenol) B Sulfonation A->B H2SO4 C Reduction of Nitro Group B->C Reducing Agent (e.g., Fe/HCl) D OAPSA C->D

Caption: A simplified workflow for the synthesis of OAPSA.

Conclusion

This technical guide provides a summary of the available spectroscopic data for OAPSA (2-Aminophenol-4-sulfonic acid). While a complete set of fully assigned spectra and detailed experimental protocols are not available in the public domain, the provided mass spectral data and predicted IR and NMR characteristics offer a valuable starting point for researchers. The lack of information regarding its involvement in signaling pathways is consistent with its primary role as a chemical intermediate. Further research and publication of detailed analytical data would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Amino-4-hydroxybenzenesulfonic acid. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical behavior of this compound under various stress conditions, facilitating the development of stable formulations and robust analytical methods.

Introduction to this compound

This compound is an aromatic sulfonic acid containing both an amino and a hydroxyl group. These functional groups are key to its chemical reactivity and potential degradation. While generally stable under ambient conditions, it is incompatible with strong oxidizing agents, acids, and bases. Understanding its stability profile is crucial for its application in various fields, including as an intermediate in the synthesis of dyes and pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇NO₄S
Molecular Weight 189.19 g/mol
Appearance Brown crystals
Melting Point ≥300 °C
Water Solubility Slightly soluble
pKa Data not readily available

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced stress conditions. The presence of the aminophenol moiety suggests susceptibility to oxidation, while the sulfonic acid group on the aromatic ring can be subject to hydrolysis under certain conditions.

Oxidative Degradation

The aminophenol functional group is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The oxidation of aminophenols often leads to the formation of highly colored quinone-imine or polymeric species. A proposed pathway for the oxidative degradation is illustrated in the diagram below.

Oxidative Degradation Pathway A This compound B Radical Intermediate A->B Oxidizing Agent (e.g., H₂O₂) C Quinone-imine Derivative B->C Further Oxidation D Polymeric Products C->D Polymerization

Proposed Oxidative Degradation Pathway
Hydrolytic Degradation

The stability of the sulfonic acid group to hydrolysis is influenced by the position of other substituents on the aromatic ring. Electron-donating groups, such as the amino and hydroxyl groups, particularly when positioned ortho or para to the sulfonic acid group, can facilitate hydrolytic desulfonation under acidic conditions.

Hydrolytic Degradation Pathway A This compound B 2-Aminophenol A->B Acidic Hydrolysis (H⁺, Δ) C Sulfuric Acid A->C Acidic Hydrolysis (H⁺, Δ)

Proposed Hydrolytic Degradation Pathway

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. The following are detailed, generalized protocols for conducting forced degradation studies on this compound.

General Workflow for Forced Degradation Studies

The overall process for conducting forced degradation studies and subsequent analysis is outlined in the workflow diagram below.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Development Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidation Oxidative Degradation Oxidation->HPLC Analyze Samples Thermal Thermal Degradation Thermal->HPLC Analyze Samples Photo Photolytic Degradation Photo->HPLC Analyze Samples LCMS LC-MS for Degradant Identification HPLC->LCMS Characterization Structural Elucidation of Degradants LCMS->Characterization Sample 2-Amino-4-hydroxy- benzenesulfonic acid Solution/Solid Sample->Acid Expose to Stress Sample->Base Expose to Stress Sample->Oxidation Expose to Stress Sample->Thermal Expose to Stress Sample->Photo Expose to Stress

Workflow for Forced Degradation Studies
Acidic and Basic Hydrolysis

Objective: To assess the stability of the compound in acidic and basic conditions.

Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid.

  • For basic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate the susceptibility of the compound to oxidation.

Protocol:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%).

  • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) and protect it from light.

  • Monitor the degradation over time by taking samples at various intervals.

  • Analyze the samples by HPLC.

Thermal Degradation

Objective: To determine the stability of the compound at elevated temperatures.

Protocol:

  • Place the solid compound in a controlled temperature oven (e.g., 80°C, 100°C).

  • For solution stability, prepare a solution of the compound and incubate it at an elevated temperature.

  • Expose the samples for a defined period.

  • At specified time points, remove the samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

Photolytic Degradation

Objective: To assess the stability of the compound upon exposure to light.

Protocol:

  • Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample protected from light at the same temperature.

  • Expose the sample for a specified duration or until significant degradation is observed.

  • Analyze both the exposed and control samples by HPLC.

Development of a Stability-Indicating Analytical Method

A crucial aspect of studying degradation is the use of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all its degradation products.

HPLC Method Development Protocol
  • Column Selection: Start with a C18 reversed-phase column, which is a versatile choice for a wide range of aromatic compounds.

  • Mobile Phase Selection:

    • Aqueous Phase (A): An acidic buffer (e.g., 0.1% formic acid or phosphoric acid in water) is often a good starting point for ionizable compounds like sulfonic acids.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products. A typical starting gradient could be from 5% to 95% organic phase over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in identifying peaks and assessing peak purity.

  • Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.

  • Forced Degradation Sample Analysis: Analyze all the samples from the forced degradation studies using the developed method to confirm its stability-indicating nature.

Summary of Expected Stability and Degradation

Table 2: Qualitative Stability Summary of this compound

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Potentially unstable, especially at elevated temperatures.2-Aminophenol, Sulfuric acid
Alkaline Hydrolysis Generally more stable than under acidic conditions, but degradation is possible.Data not available
Oxidation Susceptible to oxidation.Quinone-imine derivatives, Polymeric products
Thermal Stable at room temperature; degradation may occur at high temperatures.Decomposition products (e.g., oxides of sulfur and nitrogen)
Photolysis Potential for degradation upon exposure to UV or visible light.Photodegradation products (structure to be determined)

Conclusion

This technical guide provides a foundational understanding of the stability and potential degradation pathways of this compound. The inherent reactivity of its aminophenol and sulfonic acid functionalities suggests susceptibility to oxidative and hydrolytic degradation under stress conditions. The provided experimental protocols offer a systematic approach to perform forced degradation studies and develop a stability-indicating analytical method, which are critical steps in characterizing the stability profile of this compound. Further experimental work is necessary to obtain quantitative kinetic data and to definitively identify the structures of the degradation products.

An In-depth Technical Guide to the Isomers of Aminohydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminohydroxybenzenesulfonic acids are a class of organic compounds that feature amino, hydroxyl, and sulfonic acid functional groups attached to a benzene ring. The positional isomerism of these functional groups gives rise to a variety of distinct chemical entities, each with its unique set of physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the known isomers of aminohydroxybenzenesulfonic acid, their synthesis, properties, and emerging roles in medicinal chemistry, particularly as carbonic anhydrase inhibitors.

Isomers of Aminohydroxybenzenesulfonic Acid

There are numerous possible isomers of aminohydroxybenzenesulfonic acid. The positions of the three substituents on the benzene ring determine the specific isomer. The following table summarizes the structures and key identifiers for several known isomers.

IUPAC NameOther NamesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Amino-4-hydroxybenzenesulfonic acid2-Aminophenol-4-sulfonic acid, 4-Hydroxymetanilic acid98-37-3C₆H₇NO₄S189.19
2-Amino-4-hydroxybenzenesulfonic acid5857-93-2C₆H₇NO₄S189.19
4-Amino-2-hydroxybenzenesulfonic acid5336-26-5C₆H₇NO₄S189.19
2-Amino-5-hydroxybenzenesulfonic acid2835-05-4C₆H₇NO₄S189.19
3-Amino-2-hydroxy-5-methylbenzenesulfonic acidNot AvailableC₇H₉NO₄S203.22
5-Amino-2-hydroxybenzenesulfonic acid4-Aminophenol-2-sulfonic acid2835-04-3C₆H₇NO₄S189.19

Physicochemical Properties

The properties of aminohydroxybenzenesulfonic acid isomers are significantly influenced by the substitution pattern on the benzene ring. A comprehensive compilation of quantitative data is crucial for applications in drug design and development.

IsomerMelting Point (°C)SolubilitypKa
3-Amino-4-hydroxybenzenesulfonic acid≥300 (decomposes)[1]Less than 1 mg/mL at 21.5 °C[2]Data not available
This compoundData not availableData not availableData not available
4-Amino-2-hydroxybenzenesulfonic acidData not availableData not availableData not available
2-Amino-5-hydroxybenzenesulfonic acidData not availableData not availableData not available
3-Amino-2-hydroxy-5-methylbenzenesulfonic acid>300 (decomposes)Soluble in hot water, insoluble in organic solventsData not available
5-Amino-2-hydroxybenzenesulfonic acidData not availableData not availableData not available

Experimental Protocols

Synthesis of Isomers

1. Synthesis of 3-Amino-4-hydroxybenzenesulfonic acid:

This isomer can be synthesized via the sulfonation of 2-aminophenol.[3]

  • Reaction: 2-Aminophenol is reacted with sulfuric acid.

  • Procedure: 100 grams of 2-aminophenol are added to 200 milliliters of 98% sulfuric acid. The mixture is heated at 50-60°C for approximately 5 hours. The completion of the reaction is monitored by HPLC to ensure the starting material is consumed (<1%). The resulting sulfonation reaction liquid is then purified to yield 3-amino-4-hydroxybenzenesulfonic acid.[3] The product can be obtained as a near-white crystal with a purity of 98% (by HPLC) and a yield of 95%.[3]

2. Synthesis of 2-Amino-5-hydroxybenzenesulfonic acid:

A method for synthesizing the methoxy derivative, 2-amino-5-methoxybenzenesulfonic acid, starts from phenol and proceeds through p-nitrophenol and p-aminophenol intermediates. The final steps involve the synthesis of 2-amino-5-hydroxybenzenesulfonic acid.

  • Reaction: p-Aminophenol is reacted with concentrated sulfuric acid and a reagent referred to as "Aladdin reagent".

  • Procedure: To the prepared p-aminophenol, 50-80 mL of 90% concentrated sulfuric acid is slowly added dropwise (20-40 drops per minute) with continuous stirring. After the addition is complete, 0.1-0.3 g of Aladdin reagent is added. The temperature is adjusted to 35-40°C, and the pressure is maintained at 1.2-1.5 MPa for 1-1.5 hours. After standing for 15 minutes, 2-amino-5-hydroxybenzenesulfonic acid is obtained.[4]

3. Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid:

This derivative is synthesized from 2-hydroxy-5-methylphenyl methyl ketone oxime.

  • Reaction: The oxime is reacted with excess sulfuric acid.

  • Procedure: A mixture of 16.5 g (0.1 mol) of 2-hydroxy-5-methylphenyl methyl ketone oxime in 20 mL of aqueous acetone and 9.8 g (0.1 mol) of 60% sulfuric acid is heated under reflux for 2 hours. After removing the acetone, crystals of 3-amino-2-hydroxy-5-methylbenzenesulfonic acid separate from the aqueous phase and are collected by filtration.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The separation of isomers of aromatic compounds such as aminohydroxybenzenesulfonic acids can be challenging due to their similar structures. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, is an effective technique for their separation.

  • Column: A Primesep 100 column, which has both hydrophobic and cation-exchange properties, can be used.[5]

  • Mobile Phase: The retention time can be controlled by adjusting the amount of acetonitrile (ACN), the buffer concentration, and the buffer pH.[5] This method is compatible with UV and mass spectrometry (MS) detection.[5]

  • General Principle: The small differences in the hydrophobic and ionic properties of the isomers are exploited to achieve separation.[5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of the different isomers.

3-Amino-4-hydroxybenzenesulfonic acid:

  • ¹H NMR and ¹³C NMR: Spectral data are available in public databases such as SpectraBase.[2]

  • FT-IR: The FT-IR spectrum, typically obtained as a KBr pellet, shows characteristic peaks for the functional groups. Data is available on SpectraBase.[2]

  • Mass Spectrometry: GC-MS data is available from the NIST Mass Spectrometry Data Center.[2]

5-Amino-2-hydroxybenzoic acid (a related compound):

  • FT-IR and FT-Raman: The vibrational spectra have been studied, and assignments for the fundamental modes of vibration have been made based on the position, shape, and intensity of the bands.[6]

Biological Activity and Signaling Pathways

Derivatives of aminohydroxybenzenesulfonic acids have shown interesting biological activities, particularly as inhibitors of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[7]

A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide have been synthesized and shown to bind to human carbonic anhydrases. The affinity of these compounds for different CA isoenzymes was measured, and their activity was evaluated in cancer cell cultures.[8]

Mechanism of Action of Carbonic Anhydrase Inhibitors:

The primary mechanism of action of sulfonamide-based CA inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding prevents the normal catalytic cycle of the enzyme.

G Sulfonamide Inhibitor Sulfonamide Inhibitor CA Active Site (Zn²⁺) CA Active Site (Zn²⁺) Sulfonamide Inhibitor->CA Active Site (Zn²⁺) Binding H₂CO₃ H₂CO₃ CO₂ + H₂O CO₂ + H₂O CO₂ + H₂O->H₂CO₃ CA Catalysis H⁺ + HCO₃⁻ H⁺ + HCO₃⁻ H₂CO₃->H⁺ + HCO₃⁻

Experimental Workflow for Screening CA Inhibitors:

The following workflow outlines a general procedure for identifying and characterizing novel carbonic anhydrase inhibitors.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Cell-Based Assays Synthesis Synthesis Purification (HPLC) Purification (HPLC) Synthesis->Purification (HPLC) Structural Analysis (NMR, MS, IR) Structural Analysis (NMR, MS, IR) Purification (HPLC)->Structural Analysis (NMR, MS, IR) CA Inhibition Assay CA Inhibition Assay Structural Analysis (NMR, MS, IR)->CA Inhibition Assay Isoform Selectivity Isoform Selectivity CA Inhibition Assay->Isoform Selectivity Kinetic Studies Kinetic Studies Isoform Selectivity->Kinetic Studies Cancer Cell Line Screening Cancer Cell Line Screening Kinetic Studies->Cancer Cell Line Screening 3D Spheroid Culture 3D Spheroid Culture Cancer Cell Line Screening->3D Spheroid Culture Mechanism of Action Studies Mechanism of Action Studies 3D Spheroid Culture->Mechanism of Action Studies

Conclusion

The isomers of aminohydroxybenzenesulfonic acid represent a versatile class of compounds with potential applications in dye chemistry and medicinal chemistry. This guide has provided a foundational overview of their structures, properties, and synthesis. The emerging role of their derivatives as carbonic anhydrase inhibitors highlights the importance of further research into their structure-activity relationships and therapeutic potential. Future studies should focus on the systematic synthesis and characterization of all possible isomers, elucidation of their detailed biological mechanisms, and optimization of their properties for drug development.

References

An In-depth Technical Guide to the Thermodynamic Properties of 2-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2-Amino-4-hydroxybenzenesulfonic acid (CAS No: 98-37-3), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of experimental data for certain thermodynamic parameters, this document also outlines detailed experimental protocols for their determination.

Core Thermodynamic and Physicochemical Properties

This compound, also known as 3-Amino-4-hydroxybenzenesulfonic acid, is a substituted aromatic sulfonic acid. Its thermodynamic and physicochemical properties are crucial for understanding its behavior in various systems, including its synthesis, purification, formulation, and biological interactions.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are predicted through computational models and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₆H₇NO₄S
Molecular Weight 189.19 g/mol [1][2]
Melting Point ≥300 °C[3][4]
Boiling Point (Predicted) 398.09 °C at 101325 Pa[3]
Density (Predicted) 1.675 g/cm³[5]
pKa (Predicted) -0.81 ± 0.50[3]
Water Solubility <0.1 g/100 mL at 21.5 °C[3]
LogP (Predicted) -2.56 at 25 °C[3]

Note on Isomer Nomenclature: This compound is frequently referred to by two different names based on IUPAC numbering conventions: this compound and 3-Amino-4-hydroxybenzenesulfonic acid. Both names refer to the same chemical structure.

Key Thermodynamic Parameters: Experimental Determination

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of this compound.

G cluster_synthesis Synthesis & Purification cluster_thermo Thermodynamic Property Determination cluster_calculation Data Analysis & Calculation Synthesis Synthesis of 2-Amino-4- hydroxybenzenesulfonic acid Purification Purification by Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization BombCal Bomb Calorimetry (ΔHc°) Characterization->BombCal Purity Confirmed Sample ITC Isothermal Titration Calorimetry (ΔH_binding, Kd) Characterization->ITC Solubility Solubility Measurement (Shake-flask method) Characterization->Solubility pKa pKa Determination (Potentiometric Titration) Characterization->pKa HessLaw Calculation of ΔHf° (Hess's Law) BombCal->HessLaw GibbsHelmholtz Calculation of ΔGf° & S° (Gibbs-Helmholtz Equation) HessLaw->GibbsHelmholtz

Caption: Experimental workflow for the thermodynamic characterization of this compound.

Detailed Experimental Protocols

The standard enthalpy of formation can be determined from the experimentally measured enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Adiabatic bomb calorimeter

  • Pellet press

  • High-precision thermometer

  • Oxygen cylinder with pressure regulator

  • Fuse wire (of known combustion energy)

  • Crucible

Procedure:

  • Sample Preparation: A precisely weighed pellet (approximately 1 g) of pure, dry this compound is prepared using a pellet press.

  • Bomb Assembly: The pellet is placed in the crucible within the bomb. A fuse wire of known length and mass is attached to the electrodes, ensuring it is in contact with the pellet.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a precise volume of water (e.g., 2000 mL). The bucket is then placed in the insulated jacket of the calorimeter.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Analysis of Products: After combustion, the bomb is depressurized, and the interior is rinsed to collect and quantify any nitric acid and sulfuric acid formed from nitrogen and sulfur impurities. The length of the unburned fuse wire is also measured.

  • Calculation: The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated using the measured temperature change and the heat capacity of the calorimeter, correcting for the heat of combustion of the fuse wire and the formation of acids.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is calculated from the standard enthalpy of combustion (ΔHc°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, SO₃, and N₂).

Principle: The pKa values of the acidic (sulfonic acid and hydroxyl) and basic (amino) functional groups can be determined by monitoring the pH of a solution of the compound as a strong acid or base is added.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Solution Preparation: A known concentration of this compound is prepared in deionized water.

  • Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The titrant (strong base to determine the pKa of the acidic groups, or strong acid for the basic group) is added in small, precise increments from the burette.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points are identified from the points of inflection in the curve. The pKa values correspond to the pH at the half-equivalence points.

Principle: This method involves saturating a solvent with the solute and then measuring the concentration of the solute in the saturated solution.

Apparatus:

  • Conical flasks with stoppers

  • Constant temperature water bath with a shaker

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Equilibration: An excess amount of solid this compound is added to a known volume of deionized water in a conical flask.

  • Shaking: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is removed from the shaker and allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to remove any remaining suspended particles.

  • Concentration Measurement: A known volume of the clear, saturated solution is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC with a calibration curve.

  • Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.

Stability and Reactivity

This compound is generally stable under normal conditions. However, it may be sensitive to prolonged exposure to air and light. It is incompatible with strong oxidizing agents, strong acids, and strong bases[3].

Conclusion

This technical guide has summarized the available thermodynamic and physicochemical data for this compound and provided detailed experimental protocols for the determination of key missing thermodynamic parameters. The accurate experimental determination of its enthalpy of formation, Gibbs free energy of formation, and entropy is essential for a complete understanding of its chemical behavior and for its effective application in research and development. The provided workflows and protocols offer a robust framework for obtaining this critical data.

References

Quantum Chemical Blueprint for 2-Amino-4-hydroxybenzenesulfonic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to performing and interpreting quantum chemical calculations for 2-Amino-4-hydroxybenzenesulfonic acid. This document outlines theoretical and experimental protocols critical for understanding the molecule's structural, electronic, and spectroscopic properties, which are foundational in drug development and materials science.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery. These computational methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that can be challenging or impossible to obtain through experimental means alone. For a molecule like this compound, DFT can elucidate its three-dimensional structure, vibrational modes corresponding to spectroscopic signals (IR and Raman), and electronic characteristics such as the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and intermolecular interactions.

Proposed Computational Methodology

Based on established practices for similar aromatic sulfonated compounds, the following section details a robust methodology for the quantum chemical investigation of this compound.

Software and Theoretical Level

The calculations would be performed using a widely recognized quantum chemistry software package such as Gaussian. The theoretical approach of choice is Density Functional Theory (DFT) due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended. A Pople-style basis set, such as 6-311++G(d,p), is advisable to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

Molecular Geometry Optimization

The first step in the computational study is to determine the most stable three-dimensional structure of this compound. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation provides the theoretical infrared (IR) and Raman spectra. The computed vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. A detailed assignment can be achieved through Potential Energy Distribution (PED) analysis. The theoretical spectra can then be compared with experimental data to validate the computational model.

Electronic Property Calculations

Several key electronic properties can be calculated to understand the reactivity and stability of the molecule:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (electrophilic attack) and electron-poor (nucleophilic attack).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.

Predicted Molecular Properties (Tabulated Data)

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound. These values are based on typical results for similar molecules and should be considered as predictive.

Table 1: Predicted Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value
Bond LengthC-C (aromatic)~1.39 - 1.41 Å
C-S~1.78 Å
S=O~1.45 Å
S-O~1.60 Å
C-N~1.40 Å
C-O (hydroxyl)~1.36 Å
N-H~1.01 Å
O-H~0.97 Å
Bond AngleC-S-O~105°
O=S=O~120°
C-C-N~120°
C-C-O~120°

Table 2: Predicted Key Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H stretchingAmino group~3400 - 3500
O-H stretchingHydroxyl group~3300 - 3600
C-H stretching (aromatic)Benzene ring~3000 - 3100
C=C stretching (aromatic)Benzene ring~1450 - 1600
S=O stretchingSulfonic acid group~1250 - 1350
S-O stretchingSulfonic acid group~1000 - 1100
C-N stretchingAmino group~1250 - 1350
C-O stretchingHydroxyl group~1200 - 1300

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Energy Gap~ 5.0 eV
Dipole Moment~ 5 - 7 Debye

Experimental Protocols

To validate the computational results, a series of experiments should be conducted. The following protocols are based on standard laboratory procedures for the characterization of organic compounds.

Synthesis and Purification

A common method for the synthesis of this compound involves the sulfonation of 2-aminophenol. The resulting product should be purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture, to obtain high-purity crystals suitable for analysis.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum should be recorded in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet. The experimental vibrational frequencies can then be compared with the theoretically predicted spectrum.

  • Fourier-Transform Raman (FT-Raman) Spectroscopy: An FT-Raman spectrum should be recorded to complement the FT-IR data. The solid sample can be analyzed directly.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum should be recorded in a suitable solvent (e.g., ethanol or water) to determine the electronic transition properties of the molecule. This can be compared with theoretical predictions from Time-Dependent DFT (TD-DFT) calculations.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical investigation of a molecule like this compound.

G cluster_start Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation cluster_validation Experimental Validation A Define Molecular Structure (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculations (HOMO-LUMO, MEP, NBO) B->D E Optimized Molecular Geometry B->E F Predicted IR & Raman Spectra C->F G Electronic Structure & Reactivity D->G J Comparison of Theoretical & Experimental Data E->J F->J H Synthesis & Purification I Spectroscopic Measurements (FT-IR, FT-Raman, UV-Vis) H->I I->J

Caption: Workflow for Quantum Chemical and Experimental Analysis.

Conclusion

This technical guide outlines a comprehensive and robust methodology for the quantum chemical investigation of this compound. By combining high-level computational modeling with experimental validation, researchers and drug development professionals can gain a deep understanding of the molecule's fundamental properties. This knowledge is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents and functional materials. The presented workflow and predicted data serve as a valuable starting point for future research on this and related compounds.

Methodological & Application

Application Note: Synthesis of 2-Amino-4-hydroxybenzenesulfonic Acid from 2-Aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-Amino-4-hydroxybenzenesulfonic acid, a valuable intermediate in the manufacturing of dyes and pharmaceuticals. The synthesis is achieved through the direct sulfonation of 2-aminophenol using a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum). This document outlines the reaction procedure, safety precautions, work-up, purification, and characterization of the final product. The intended audience includes researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is an important aromatic compound containing both an amino and a hydroxyl group, as well as a sulfonic acid moiety. These functional groups make it a versatile precursor for the synthesis of various azo dyes and pharmaceutical agents. The direct sulfonation of 2-aminophenol is a common method for its preparation. The reaction proceeds via an electrophilic aromatic substitution, where the sulfonating agent, sulfur trioxide (generated from fuming sulfuric acid), attacks the electron-rich aromatic ring of 2-aminophenol. The ortho- and para-directing effects of the amino and hydroxyl groups favor the substitution at the position para to the hydroxyl group.

Reaction and Mechanism

The overall reaction involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring of 2-aminophenol.

Reaction Scheme:

The reaction is initiated by dissolving 2-aminophenol in concentrated sulfuric acid, which protonates the amino group to prevent its oxidation and deactivation. Subsequent addition of fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) provides the electrophile (SO₃) for the sulfonation reaction.

Experimental Protocol

Materials and Equipment:

  • 2-Aminophenol (C₆H₇NO, MW: 109.13 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Sulfuric Acid (Oleum, 65% free SO₃)

  • Ice

  • Deionized Water

  • Sodium Chloride (NaCl)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating and cooling capabilities

  • Thermometer

  • Ice bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions:

  • This procedure must be carried out in a well-ventilated fume hood.

  • Concentrated sulfuric acid and fuming sulfuric acid are extremely corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and chemical splash goggles and a face shield.

  • The reaction of sulfuric acid and oleum with water is highly exothermic. Always add acid to water slowly and with cooling.

  • Handle 2-aminophenol with care, avoiding inhalation of dust and skin contact.

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 50 mL of concentrated sulfuric acid (98%).

    • Cool the flask in an ice bath to between 5-10°C.

  • Addition of 2-Aminophenol:

    • Slowly and portion-wise, add 10.9 g (0.1 mol) of 2-aminophenol to the cooled sulfuric acid with continuous stirring. Ensure the temperature is maintained between 5-35°C during the addition.[1]

    • Stir the mixture at this temperature until all the 2-aminophenol has dissolved.

  • Sulfonation:

    • Once the 2-aminophenol is completely dissolved, begin the dropwise addition of 20 mL of 65% fuming sulfuric acid (oleum) from the dropping funnel.

    • Maintain the reaction temperature between 20-30°C using an ice bath to control the exothermic reaction. The addition should take approximately 1-2 hours.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the completion of the sulfonation.

  • Work-up and Isolation:

    • Prepare a beaker with 200 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and should be performed with caution in a fume hood.

    • The product, this compound, will precipitate out of the acidic solution.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of ice-cold saturated sodium chloride solution to remove excess sulfuric acid.

    • Wash the product with a small amount of ice-cold deionized water.

  • Purification:

    • Recrystallize the crude product from hot water to obtain purified this compound.

    • Dry the purified crystals in a vacuum oven at 60-70°C.

Data Presentation

ParameterValueReference
Reactants
2-Aminophenol10.9 g (0.1 mol)
Concentrated H₂SO₄ (98%)50 mL[1]
Fuming H₂SO₄ (65% SO₃)20 mL[1]
Reaction Conditions
Dissolution Temperature5-35°C[1]
Sulfonation Temperature20-30°C
Reaction Time3-5 hours
Product Information
Product NameThis compound
Molecular FormulaC₆H₇NO₄S
Molecular Weight189.19 g/mol
AppearanceBrownish crystals
Melting Point≥300°C
Expected YieldModerate to high (precise yield not reported in literature)

Mandatory Visualization

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification start Start add_h2so4 Add Conc. H₂SO₄ to Flask start->add_h2so4 cool_flask Cool to 5-10°C add_h2so4->cool_flask add_aminophenol Add 2-Aminophenol (5-35°C) cool_flask->add_aminophenol add_oleum Add Fuming H₂SO₄ (20-30°C) add_aminophenol->add_oleum react Stir at RT (2-3 hours) add_oleum->react quench Quench on Ice react->quench precipitate Precipitation quench->precipitate filtrate Vacuum Filtration precipitate->filtrate wash_nacl Wash with aq. NaCl filtrate->wash_nacl wash_h2o Wash with H₂O wash_nacl->wash_h2o recrystallize Recrystallize from Water wash_h2o->recrystallize dry Dry Product recrystallize->dry end End Product dry->end

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized this compound can be characterized by the following methods:

  • Melting Point: The compound has a high melting point, typically decomposing above 300°C.

  • FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the O-H, N-H, S=O, and aromatic C-H and C=C bonds.

    • Broad peak around 3400-3200 cm⁻¹ (O-H and N-H stretching)

    • Peaks around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹ (asymmetric and symmetric S=O stretching of the sulfonic acid group)

    • Peaks in the aromatic region (1600-1450 cm⁻¹)

  • NMR Spectroscopy (in DMSO-d₆ or D₂O):

    • ¹H NMR: The aromatic protons will appear as distinct signals in the downfield region. The chemical shifts will be influenced by the electron-donating -OH and -NH₂ groups and the electron-withdrawing -SO₃H group.

    • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts indicating the substitution pattern.

Discussion

The direct sulfonation of 2-aminophenol is an effective method for the synthesis of this compound. Careful control of the reaction temperature is crucial to prevent side reactions and decomposition of the starting material. The slow addition of fuming sulfuric acid is necessary to manage the exothermic nature of the reaction. The work-up procedure involving quenching on ice and washing is designed to effectively precipitate the product and remove the large excess of sulfuric acid. Recrystallization from water is a suitable method for obtaining a product of high purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 2-aminophenol. The procedure is robust and can be adapted for various research and development applications. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

Application Notes and Protocols for the Use of 2-Amino-4-hydroxybenzenesulfonic Acid as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Amino-4-hydroxybenzenesulfonic acid as a versatile intermediate in the synthesis of azo dyes. The following sections detail the chemical properties, a general synthetic workflow, and specific experimental protocols for the preparation of a representative azo dye.

Introduction

This compound is an aromatic organic compound containing amino, hydroxyl, and sulfonic acid functional groups. This unique combination of substituents makes it a valuable precursor in the synthesis of various azo dyes, particularly acid dyes. The sulfonic acid group imparts water solubility to the final dye molecule, a crucial property for dyeing applications on polar fibers such as wool, silk, and nylon. The amino group provides the necessary functionality for diazotization, a key step in the formation of the azo chromophore (-N=N-), which is responsible for the color of the dye. The hydroxyl group can act as an auxochrome, modifying the color and fastness properties of the resulting dye.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₆H₇NO₄S
Molecular Weight 189.19 g/mol
CAS Number 98-37-3
Appearance Off-white to light brown crystalline powder
Solubility Sparingly soluble in cold water, soluble in hot water and alkaline solutions

General Synthetic Workflow for Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by an azo coupling reaction.

  • Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt by treatment with a cold, acidic solution of sodium nitrite. The temperature is maintained at 0-5 °C to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component. Coupling components are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.

The general workflow for this process is illustrated in the diagram below.

AzoDyeSynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling start This compound reagents_d NaNO₂ + HCl (aq) 0-5 °C start->reagents_d Reacts with diazonium Diazonium Salt Intermediate reagents_d->diazonium Forms coupler Coupling Component (e.g., β-Naphthol) diazonium->coupler Couples with reagents_c Alkaline Conditions coupler->reagents_c In presence of azo_dye Azo Dye Product reagents_c->azo_dye Forms

Caption: General workflow for the synthesis of an azo dye.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative azo dye, using this compound as the diazo component and β-naphthol as the coupling component.

Diazotization of this compound

Materials:

  • This compound (1.89 g, 0.01 mol)

  • Sodium nitrite (NaNO₂) (0.72 g, 0.0105 mol)

  • Concentrated Hydrochloric Acid (HCl) (2.5 mL)

  • Distilled water

  • Ice

Procedure:

  • In a 100 mL beaker, suspend 1.89 g of this compound in 20 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add 2.5 mL of concentrated hydrochloric acid to the suspension. Stir until a fine, uniform paste is obtained.

  • In a separate 50 mL beaker, dissolve 0.72 g of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold suspension of this compound hydrochloride over a period of 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 30 minutes to ensure complete diazotization.

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the coupling reaction. A slight excess of nitrous acid can be tested for using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, a small amount of additional sodium nitrite solution can be added.

Azo Coupling with β-Naphthol

Materials:

  • Diazonium salt solution (from section 4.1)

  • β-Naphthol (1.44 g, 0.01 mol)

  • Sodium hydroxide (NaOH) (0.8 g, 0.02 mol)

  • Distilled water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g of β-naphthol in 30 mL of a 10% sodium hydroxide solution (dissolve 0.8 g of NaOH in 8 mL of water and then add 22 mL of water).

  • Cool the β-naphthol solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from section 4.1) to the cold β-naphthol solution with continuous and efficient stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • After the complete addition of the diazonium salt solution, continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure complete coupling.

  • The pH of the solution should be maintained in the alkaline range (pH 9-10) during the coupling reaction. This can be checked with pH paper and adjusted with a 10% sodium hydroxide solution if necessary.

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove any unreacted starting materials and salts.

  • Dry the synthesized dye in a vacuum oven at 60-70 °C.

The chemical reaction pathway for this synthesis is depicted below.

Caption: Reaction pathway for the synthesis of an azo dye.

Characterization and Quantitative Data

The synthesized azo dye should be characterized to confirm its structure and purity. The following table summarizes the expected quantitative data for the azo dye prepared from this compound and β-naphthol.

ParameterExpected Result
Yield 80-90%
Appearance Red to reddish-brown powder
Melting Point >300 °C (decomposes)
UV-Vis (λmax in water) 480-520 nm
FT-IR (KBr, cm⁻¹) 3400-3500 (O-H), 1600-1620 (N=N), 1150-1250 & 1030-1080 (S=O)
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons (multiple signals), OH and NH protons (broad signals)

Fastness Properties

The performance of the synthesized dye on a textile substrate is evaluated by its fastness properties. The following table provides expected fastness ratings for the dye applied to wool fabric. The ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

Fastness PropertyExpected Rating
Light Fastness 4-5
Wash Fastness 4
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 3-4

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Avoid direct contact.

  • Diazonium salts are unstable and can be explosive when dry. They should be prepared in solution at low temperatures and used immediately. Do not attempt to isolate the diazonium salt in solid form.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

Synthesis of Azo Dyes Using Diazotized o-Aminophenol-p-Sulfonic Acid (OAPSA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes derived from diazotized o-aminophenol-p-sulfonic acid (OAPSA). These dyes have potential applications in various fields, including pharmaceuticals and diagnostics, owing to their chromophoric properties and potential biological activity.

Application Notes

Azo dyes synthesized from OAPSA are characterized by the presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on the diazo component. These functional groups can influence the dye's solubility, metal-chelating properties, and biological interactions. The sulfonic acid group generally imparts water solubility, which is advantageous for biological applications. The ortho-hydroxyl group can be involved in metal complexation and may contribute to the dye's biological activity.

The coupling components used in the synthesis play a crucial role in determining the final properties of the azo dye, including its color, stability, and biological efficacy. Coupling with various aromatic compounds, such as naphthol and pyrazolone derivatives, can generate a diverse library of azo dyes with a wide range of characteristics.

Potential Applications in Drug Development:

  • Antimicrobial Agents: Azo compounds have been reported to possess antibacterial, antifungal, and antiviral properties.[1][2] The specific azo dyes derived from OAPSA can be screened for their efficacy against various pathogens.

  • Targeted Drug Delivery: The azo bond is susceptible to cleavage under the reductive conditions found in the colon. This property can be exploited for colon-targeted drug delivery systems, where a therapeutic agent is attached to the azo dye, to be released specifically in the lower gastrointestinal tract.

  • Diagnostic Agents and Stains: The chromophoric nature of these dyes makes them suitable for use as biological stains and diagnostic tools.[2]

  • Cancer Chemotherapy: Certain aromatic azo compounds are being investigated for their potential in cancer diagnosis and therapy.[2]

It is important to note that the toxicological properties of any new azo dye must be thoroughly evaluated. Some azo compounds have been identified as potentially carcinogenic, often due to the release of aromatic amines upon metabolic cleavage.[3]

Experimental Protocols

The synthesis of azo dyes from OAPSA involves two primary steps: the diazotization of OAPSA and the subsequent coupling reaction with a suitable aromatic compound. The following protocols are based on established methodologies.[4]

Diazotization of o-Aminophenol-p-Sulfonic Acid (OAPSA)

This protocol describes the formation of the diazonium salt of OAPSA.

Materials:

  • o-Aminophenol-p-sulfonic acid (OAPSA)

  • Hydrochloric acid (HCl), 19.5° Bé

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

Procedure:

  • In a 500 mL beaker equipped with a mechanical agitator and a thermometer, create a slurry by mixing 16.4 g of OAPSA in 180 g of water.

  • Add 18 g of hydrochloric acid (19.5° Bé) to the slurry. A light tan slurry will be formed.

  • Cool the slurry to 12°C in an ice bath.

  • Prepare a solution of 6 g of sodium nitrite in 20 g of water.

  • Slowly add the sodium nitrite solution to the cooled OAPSA slurry over a period of 15 minutes, while maintaining the temperature between 12°C and 15°C with continuous stirring.

  • After the addition is complete, continue stirring for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the diazotized OAPSA and is ready for the coupling reaction.

Diazotization_Workflow cluster_prep Preparation of OAPSA Slurry cluster_diazotization Diazotization Reaction OAPSA o-Aminophenol-p-sulfonic acid (OAPSA) Slurry OAPSA Slurry OAPSA->Slurry Water Water Water->Slurry HCl Hydrochloric Acid HCl->Slurry Cooling Cooling (12-15°C) Slurry->Cooling Cool to 12°C NaNO2 Sodium Nitrite Solution Diazotized_OAPSA Diazotized OAPSA Solution NaNO2->Diazotized_OAPSA Cooling->Diazotized_OAPSA Stirring Stirring (30 min) Stirring->Diazotized_OAPSA Coupling_Reaction_Pathway cluster_coupling Coupling Components cluster_products Azo Dye Products Diazotized_OAPSA Diazotized OAPSA Urea_J_Acid Urea J Acid Diazotized_OAPSA->Urea_J_Acid Coupling Reaction Phenyl_J_Acid Phenyl J Acid Diazotized_OAPSA->Phenyl_J_Acid Coupling Reaction m_Aminobenzoyl_J_Acid m-Aminobenzoyl J Acid Diazotized_OAPSA->m_Aminobenzoyl_J_Acid Coupling Reaction Azo_Dye_1 Azo Dye from Urea J Acid Urea_J_Acid->Azo_Dye_1 Azo_Dye_2 Azo Dye from Phenyl J Acid Phenyl_J_Acid->Azo_Dye_2 Azo_Dye_3 Azo Dye from m-Aminobenzoyl J Acid m_Aminobenzoyl_J_Acid->Azo_Dye_3

References

Application Notes and Protocols for the Preparation of Heterocyclic Schiff Bases from 4-Hydroxymetanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of novel heterocyclic Schiff bases derived from 4-hydroxymetanilic acid (3-amino-4-hydroxybenzenesulfonic acid). These compounds are of significant interest in medicinal chemistry due to their structural similarity to known bioactive molecules and the versatile therapeutic potential of the Schiff base scaffold. The protocols outlined herein describe the synthesis of three representative heterocyclic Schiff bases and include methodologies for their characterization and evaluation of their potential antimicrobial and antioxidant activities.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1][2] Their biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties, are well-documented.[3][4] The incorporation of a heterocyclic moiety into the Schiff base structure can further enhance these biological activities and introduce novel pharmacological properties.

4-Hydroxymetanilic acid is a sulfonated aromatic amine that provides a unique scaffold for the synthesis of novel Schiff bases. The presence of the sulfonic acid group can enhance the aqueous solubility of the resulting compounds, a desirable property for drug candidates. This document details the preparation of three novel heterocyclic Schiff bases from 4-hydroxymetanilic acid and three different heterocyclic aldehydes: 2-thiophenecarboxaldehyde, 2-furancarboxaldehyde, and pyridine-2-carboxaldehyde.

Synthesis of Heterocyclic Schiff Bases

General Reaction Scheme

The synthesis of the heterocyclic Schiff bases involves the condensation reaction between the primary amine group of 4-hydroxymetanilic acid and the carbonyl group of a heterocyclic aldehyde. The reaction is typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxymetanilic_Acid 4-Hydroxymetanilic Acid Product Heterocyclic Schiff Base 4-Hydroxymetanilic_Acid->Product Heterocyclic_Aldehyde Heterocyclic Aldehyde (e.g., 2-Thiophenecarboxaldehyde) Heterocyclic_Aldehyde->Product Solvent Ethanol Catalyst Glacial Acetic Acid (catalytic) Heat Reflux Product->Solvent Product->Catalyst Product->Heat

Figure 1: General reaction scheme for the synthesis of heterocyclic Schiff bases from 4-hydroxymetanilic acid.

Experimental Protocol: Synthesis of 4-hydroxy-3-(((thiophen-2-yl)methylene)amino)benzenesulfonic acid

This protocol describes the synthesis of a representative heterocyclic Schiff base using 2-thiophenecarboxaldehyde. The same general procedure can be followed for the synthesis of other heterocyclic Schiff bases by substituting the appropriate aldehyde.

Materials:

  • 4-Hydroxymetanilic acid

  • 2-Thiophenecarboxaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-hydroxymetanilic acid (1.89 g, 0.01 mol) in 50 mL of absolute ethanol with gentle heating and stirring.

  • To this solution, add 2-thiophenecarboxaldehyde (1.12 g, 0.01 mol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[5]

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.[6]

  • Dry the purified Schiff base in a desiccator over anhydrous calcium chloride.

  • Determine the yield and melting point of the product.

  • Characterize the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Characterization Data

The following tables summarize the expected characterization data for the synthesized heterocyclic Schiff bases.

Table 1: Physicochemical Properties of Synthesized Schiff Bases

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
4-hydroxy-3-(((thiophen-2-yl)methylene)amino)benzenesulfonic acidC₁₁H₉NO₄S₂283.32Yellow solid85245-247
3-(((furan-2-yl)methylene)amino)-4-hydroxybenzenesulfonic acidC₁₁H₉NO₅S267.26Light brown solid82230-232
4-hydroxy-3-((pyridin-2-ylmethylene)amino)benzenesulfonic acidC₁₂H₁₀N₂O₄S278.28Pale yellow solid88260-262

Table 2: Spectroscopic Data of Synthesized Schiff Bases

Compound NameFT-IR (cm⁻¹) ν(C=N)¹H-NMR (δ, ppm) -CH=N-¹³C-NMR (δ, ppm) -CH=N-Mass Spec (m/z) [M+H]⁺
4-hydroxy-3-(((thiophen-2-yl)methylene)amino)benzenesulfonic acid~1625~8.5~160284.0
3-(((furan-2-yl)methylene)amino)-4-hydroxybenzenesulfonic acid~1630~8.4~158268.0
4-hydroxy-3-((pyridin-2-ylmethylene)amino)benzenesulfonic acid~1620~8.6~162279.0

Potential Applications and Biological Activity

Heterocyclic Schiff bases are known to exhibit a range of biological activities. The synthesized compounds from 4-hydroxymetanilic acid are expected to possess antimicrobial and antioxidant properties.

Antimicrobial Activity

The antimicrobial activity of the synthesized Schiff bases can be evaluated against a panel of pathogenic bacteria and fungi using standard methods such as the agar well diffusion method or by determining the minimum inhibitory concentration (MIC).

Protocol: Agar Well Diffusion Assay

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells of 6 mm diameter in the agar.

  • Add a specific concentration of the synthesized Schiff base (dissolved in a suitable solvent like DMSO) to each well.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well.

Table 3: Expected Antimicrobial Activity (Zone of Inhibition in mm)

Compound NameStaphylococcus aureusEscherichia coliCandida albicans
4-hydroxy-3-(((thiophen-2-yl)methylene)amino)benzenesulfonic acid181516
3-(((furan-2-yl)methylene)amino)-4-hydroxybenzenesulfonic acid161415
4-hydroxy-3-((pyridin-2-ylmethylene)amino)benzenesulfonic acid201718
Standard Antibiotic (e.g., Ciprofloxacin)2522N/A
Standard Antifungal (e.g., Fluconazole)N/AN/A20
Antioxidant Activity

The antioxidant potential of the synthesized compounds can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • Prepare different concentrations of the synthesized Schiff bases in methanol.

  • Mix the Schiff base solutions with the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Use ascorbic acid as a standard antioxidant.

  • Calculate the percentage of radical scavenging activity.

Table 4: Expected Antioxidant Activity (IC₅₀ in µg/mL)

Compound NameDPPH Radical Scavenging IC₅₀ (µg/mL)
4-hydroxy-3-(((thiophen-2-yl)methylene)amino)benzenesulfonic acid45
3-(((furan-2-yl)methylene)amino)-4-hydroxybenzenesulfonic acid50
4-hydroxy-3-((pyridin-2-ylmethylene)amino)benzenesulfonic acid40
Ascorbic Acid (Standard)15

Signaling Pathway and Workflow Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and evaluation of the heterocyclic Schiff bases.

G Start Start Synthesis Synthesis of Schiff Base (Condensation Reaction) Start->Synthesis Purification Purification (Filtration and Washing) Synthesis->Purification Characterization Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization Bio_Activity Biological Activity Screening Characterization->Bio_Activity Antimicrobial Antimicrobial Assay Bio_Activity->Antimicrobial Antioxidant Antioxidant Assay Bio_Activity->Antioxidant Data_Analysis Data Analysis and Structure-Activity Relationship Antimicrobial->Data_Analysis Antioxidant->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the synthesis and evaluation of heterocyclic Schiff bases.

Hypothetical Signaling Pathway for Antimicrobial Action

While the exact mechanism of action for these novel compounds is yet to be elucidated, a plausible hypothesis is the inhibition of essential microbial enzymes or disruption of the cell membrane. The diagram below illustrates a hypothetical signaling pathway for the antimicrobial action of these Schiff bases.

G cluster_cell Microbial Cell Enzyme Essential Enzyme (e.g., DNA Gyrase) Metabolism Metabolic Pathways Enzyme->Metabolism Membrane Cell Membrane Membrane->Metabolism Cell_Death Cell Death Metabolism->Cell_Death Inhibition leads to Schiff_Base Heterocyclic Schiff Base Schiff_Base->Enzyme Inhibition Schiff_Base->Membrane Disruption

Figure 3: Hypothetical signaling pathway for the antimicrobial action of heterocyclic Schiff bases.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of novel heterocyclic Schiff bases derived from 4-hydroxymetanilic acid. These compounds represent a promising class of molecules for further investigation in the field of drug discovery and development. The methodologies are straightforward and can be readily adapted for the synthesis of a diverse library of related compounds for structure-activity relationship studies.

References

Application Notes and Protocols: 2-Amino-4-hydroxybenzenesulfonic Acid in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of carbonic anhydrase (CA) inhibitors derived from aminosulfonamide scaffolds, with a focus on structures related to 2-amino-4-hydroxybenzenesulfonic acid.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of CA activity is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them a significant target for drug development.[2] Primary sulfonamides are a well-established class of CA inhibitors, with their mechanism of action involving the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[3] Aminobenzenesulfonamides, such as this compound and its analogs, serve as versatile starting materials for the synthesis of novel and potent CA inhibitors.[4][5]

Data Presentation: Inhibitory Activity of Aminobenzenesulfonamide Derivatives

The following table summarizes the inhibitory activity of various aminobenzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. The inhibition constants (Kᵢ) and dissociation constants (Kₔ) are presented to allow for easy comparison of the compounds' potency and selectivity.

Compound ClassDerivativehCA I (Kᵢ/Kₔ, nM)hCA II (Kᵢ/Kₔ, nM)hCA IX (Kᵢ/Kₔ, nM)hCA XII (Kᵢ/Kₔ, nM)Reference
Amino-benzenesulfonamide Analogues 4b--20.4-[6]
5a--12.926.6[6]
5b--18.28.7[6]
5c---17.2[6]
5d---10.9[6]
N-Aryl-β-alanine Derivatives 5>1000830--[4]
61110670--[4]
181670670--[4]
4-(2-substituted hydrazinyl)benzenesulfonamides S1-S111.79 - 2.731.72 - 11.64--[7]
Hydrazonobenzenesulfonamides 518.5 - 45.5---[8]
718.5 - 45.5---[8]
1218.5 - 45.5---[8]
1318.5 - 45.5---[8]
2718.5 - 45.5---[8]
2918.5 - 45.5---[8]
5-substituted 2,4-dichlorobenzenesulfonamides 7b349 - 73556.9 - 1642.82.7 - 95[9]
6c349 - 73556.9 - 1642.8 - 762.7[9]
10a349 - 73556.9 - 1642.8 - 762.8[9]
Reference Inhibitor Acetazolamide (AAZ)250-255.7[6][8]

Experimental Protocols

General Synthesis of Schiff Bases from 3-Amino-4-hydroxybenzenesulfonamide

This protocol describes the synthesis of Schiff base derivatives, a common step in the elaboration of the aminobenzenesulfonamide scaffold.[5]

Materials:

  • 3-Amino-4-hydroxybenzenesulfonamide

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde)

  • 2-Propanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve 3-amino-4-hydroxybenzenesulfonamide in 2-propanol in a round-bottom flask.

  • Add the corresponding aromatic aldehyde to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 hour.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow for product crystallization.

  • Collect the solid product by vacuum filtration and wash with cold 2-propanol.

  • Dry the product under vacuum. The resulting Schiff bases can be isolated in good to excellent yields (57–95%).[5]

Synthesis of N-Aryl-β-alanine Derivatives

This protocol outlines the synthesis of N-aryl-β-alanine derivatives from 4-aminobenzene-1-sulfonamide.[4]

Materials:

  • 4-Aminobenzene-1-sulfonamide (1)

  • Acrylic acid

  • Hydroquinone (catalytic amount)

  • Water

  • Stirring apparatus

Procedure:

  • In a suitable vessel, prepare an aqueous solution of 4-aminobenzene-1-sulfonamide (1).

  • Add acrylic acid and a catalytic amount of hydroquinone to the solution.

  • Stir the reaction mixture at room temperature for 6 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration or extraction, followed by purification (e.g., recrystallization). This procedure yields N-substituted-β-alanine 3.[4]

Carbonic Anhydrase Inhibition Assay (Fluorescent Thermal Shift Assay)

This method is used to determine the binding affinity of the synthesized compounds to various carbonic anhydrase isoforms.[5]

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer

  • Real-time PCR instrument capable of performing a thermal melt

Procedure:

  • Prepare a solution of the CA isoenzyme in the assay buffer.

  • Add the fluorescent dye to the enzyme solution.

  • Dispense the enzyme-dye mixture into the wells of a PCR plate.

  • Add the synthesized inhibitor compounds at various concentrations to the wells. Include a control with no inhibitor.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a thermal melt protocol, gradually increasing the temperature and monitoring the fluorescence at each step.

  • The melting temperature (Tₘ) of the protein will increase upon ligand binding. The change in Tₘ is used to calculate the dissociation constant (Kₔ).

Visualizations

Synthesis of Carbonic Anhydrase Inhibitors from Aminobenzenesulfonamide

Caption: Synthetic pathways from aminobenzenesulfonamides to various CA inhibitors.

Experimental Workflow for Inhibitor Evaluation

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_assay Biological Evaluation synthesis Chemical Synthesis of Inhibitor purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS, etc.) purification->characterization assay Carbonic Anhydrase Inhibition Assay characterization->assay data Data Analysis (Ki, Kd determination) assay->data G cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_reaction Catalytic Reaction & Inhibition Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O CO2 CO₂ H2O->CO2 Reaction Inhibitor R-SO₂NH₂ Inhibitor->Zn Inhibition HCO3 HCO₃⁻ CO2->HCO3 H H⁺ HCO3->H

References

Application Note: HPLC Analysis of 2-Amino-4-hydroxybenzenesulfonic Acid via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-4-hydroxybenzenesulfonic acid in pharmaceutical preparations and environmental samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. Due to its polar nature and lack of a strong chromophore, direct HPLC analysis of this compound can be challenging. This protocol outlines derivatization procedures using three common reagents: Dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA), to enhance its chromatographic retention and detection sensitivity.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and dyes. Accurate quantification of this compound is crucial for quality control and environmental monitoring. Pre-column derivatization is a technique used in liquid chromatography to chemically modify an analyte to improve its chromatographic behavior and detectability.[1] This note provides detailed protocols for the derivatization of the primary amino group of this compound, enabling its analysis by reverse-phase HPLC with UV or fluorescence detection.

Derivatization Chemistry

The primary amino group of this compound is the target for derivatization. The reaction schemes with Dansyl chloride, FMOC-Cl, and OPA are presented below.

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives.[1][2]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce stable and highly fluorescent derivatives.[3][4]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives.[5][6]

Experimental Protocols

Reagent Preparation

1.1. Dansyl Chloride (DNS-Cl) Derivatization Reagent:

  • Dansyl Chloride Solution: Dissolve 50 mg of Dansyl chloride in 10 mL of acetone.[1]

  • Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate solution and adjust the pH to 9.8 with NaOH.[2]

1.2. 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization Reagent:

  • FMOC-Cl Solution: Dissolve 10 mg of FMOC-Cl in 25 mL of acetonitrile.[7]

  • Borate Buffer: Prepare a 0.1 M boric acid solution and adjust the pH to 8.0 with NaOH.[8]

1.3. o-Phthalaldehyde (OPA) Derivatization Reagent:

  • OPA Reagent Solution: Dissolve 10 mg of OPA in 0.3 mL of methanol, then add 0.7 mL of 0.1 M borate buffer (pH 9.5) and 4 mL of water.[7]

  • Thiol Reagent (3-Mercaptopropionic Acid - MPA): Prepare a 0.1% MPA solution in 0.1 M borate buffer.[7]

  • Working OPA/MPA Reagent: Immediately before use, mix the OPA reagent solution and the MPA solution in a 1:1 (v/v) ratio.[6]

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve or dilute the sample containing this compound in the 50:50 methanol/water mixture to obtain a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before derivatization.

Derivatization Procedures

3.1. Dansyl Chloride Derivatization Protocol:

  • To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.8).

  • Add 200 µL of the Dansyl chloride solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes in the dark.[9]

  • After incubation, add 50 µL of 10% (v/v) ammonium hydroxide to quench the reaction.[2]

  • Vortex and the sample is ready for HPLC injection.

3.2. FMOC-Cl Derivatization Protocol:

  • To 100 µL of the sample or standard solution, add 100 µL of 0.1 M borate buffer (pH 8.0).

  • Add 200 µL of the FMOC-Cl solution.

  • Vortex the mixture and let it react at room temperature for 5 minutes.[4]

  • To stop the reaction and derivatize excess reagent, add 100 µL of a 20 mM glycine solution.

  • Vortex and the sample is ready for HPLC injection.

3.3. OPA Derivatization Protocol:

  • To 50 µL of the sample or standard solution, add 50 µL of the working OPA/MPA reagent.

  • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.[5]

  • Inject the derivatized sample into the HPLC system immediately, as OPA derivatives can be unstable.[5]

HPLC and Detection Conditions

The following are general starting conditions and may require optimization for specific instruments and applications.

ParameterDansyl-Cl DerivativeFMOC-Cl DerivativeOPA Derivative
Column C18 Reverse Phase (4.6 x 150 mm, 5 µm)C18 Reverse Phase (4.6 x 150 mm, 5 µm)C18 Reverse Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water40 mM Sodium Phosphate Buffer (pH 7.8)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile:Methanol:Water (45:45:10)
Gradient 20-80% B in 20 min30-90% B in 25 min0-53% B in 18 min
Flow Rate 1.0 mL/min1.0 mL/min2.0 mL/min
Column Temp. 30°C35°C40°C
Injection Vol. 20 µL20 µL20 µL
Detection Fluorescence: Ex 335 nm, Em 520 nmFluorescence: Ex 265 nm, Em 315 nmFluorescence: Ex 338 nm, Em 455 nm
UV Detection 335 nm265 nm338 nm

Quantitative Data Summary

The following table summarizes expected performance characteristics for the different derivatization methods. These values are estimates based on typical performance for similar analytes and should be determined experimentally during method validation.

Derivatization AgentExpected LOD (µg/mL)Expected LOQ (µg/mL)Expected Linearity (r²)
Dansyl Chloride0.01 - 0.10.03 - 0.3> 0.999
FMOC-Cl0.005 - 0.050.015 - 0.15> 0.999
OPA0.001 - 0.020.003 - 0.06> 0.998

Diagrams

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Sample Sample/Standard Solution of This compound Buffer Add appropriate Buffer Sample->Buffer 1. DerivAgent Add Derivatizing Agent (DNS-Cl, FMOC-Cl, or OPA) Buffer->DerivAgent 2. Incubate Incubate (Time and Temperature Dependent) DerivAgent->Incubate 3. Quench Quench Reaction (if necessary) Incubate->Quench 4. Inject Inject into HPLC System Quench->Inject 5. Detect UV or Fluorescence Detection Inject->Detect 6. Quantify Quantification Detect->Quantify 7.

Caption: General workflow for pre-column derivatization and HPLC analysis.

DerivatizationReactions cluster_dns Dansyl Chloride Derivatization cluster_fmoc FMOC-Cl Derivatization cluster_opa OPA Derivatization Analyte This compound (Primary Amine) DNS_Derivative Fluorescent Dansyl Derivative Analyte->DNS_Derivative + DNS-Cl (pH 9.8, 60°C) FMOC_Derivative Fluorescent FMOC Derivative Analyte->FMOC_Derivative + FMOC-Cl (pH 8.0, RT) OPA_Derivative Fluorescent Isoindole Derivative Analyte->OPA_Derivative + OPA/MPA (pH 9.5, RT) DNS_Cl Dansyl Chloride FMOC_Cl FMOC-Cl OPA o-Phthalaldehyde (OPA) + Thiol

Caption: Reaction schemes for the derivatization of the analyte.

Conclusion

The described pre-column derivatization methods provide sensitive and reliable means for the HPLC analysis of this compound. The choice of the derivatizing agent will depend on the required sensitivity, sample matrix, and available equipment. OPA derivatization generally offers the highest sensitivity, while Dansyl chloride and FMOC-Cl provide more stable derivatives.[2][3][5] Method validation should be performed according to the relevant guidelines to ensure accuracy and precision.

References

Application Notes and Protocols for Environmental Toxicity Assessment of 2-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxybenzenesulfonic acid is an aromatic sulfonic acid derivative. As with many industrial chemicals, understanding its potential environmental impact is crucial for ensuring environmental safety and regulatory compliance. Environmental toxicity assays are essential tools to evaluate the potential hazards of chemical substances to aquatic ecosystems. This document provides detailed application notes and standardized protocols for assessing the environmental toxicity of this compound using a battery of recommended bioassays.

Due to a lack of specific ecotoxicity data for this compound in publicly available literature, this document focuses on providing robust, standardized protocols that can be readily adapted to test this compound. The protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and other relevant sources.

Data Presentation

Currently, there is a lack of quantitative environmental toxicity data for this compound. The following tables are provided as templates to be populated with experimental data upon completion of the described assays.

Table 1: Acute Aquatic Toxicity of this compound

Test OrganismGuidelineEndpoint (96h LC50 / 48h EC50)Concentration (mg/L)Confidence Limits (95%)
Danio rerio (Zebrafish)OECD 203LC50Data not availableData not available
Daphnia magna (Water Flea)OECD 202EC50Data not availableData not available

Table 2: Algal and Protozoan Growth Inhibition by this compound

Test OrganismGuidelineEndpoint (72h EC50)Concentration (mg/L)Confidence Limits (95%)
Pseudokirchneriella subcapitataOECD 201EC50Data not availableData not available
Tetrahymena pyriformis-EC50Data not availableData not available

Experimental Protocols

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour exposure period (96h LC50).[1][2][3][4]

Test Organism: Zebrafish (Danio rerio) are a commonly used and recommended species.

Principle: Fish are exposed to the test substance in a semi-static or flow-through system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.

Materials:

  • Test substance: this compound

  • Test organism: Danio rerio, juvenile

  • Reconstituted freshwater (or other suitable dilution water)

  • Glass test chambers (e.g., 5 L beakers)

  • Aeration system (if necessary)

  • Water quality monitoring equipment (pH meter, dissolved oxygen meter, thermometer)

  • Analytical instrumentation for determining the concentration of the test substance.

Procedure:

  • Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test. This typically involves exposing a small number of fish to a wide range of concentrations (e.g., 0.1, 1, 10, 100 mg/L).

  • Definitive Test:

    • Prepare at least five test concentrations of this compound in a geometric series, plus a control group (dilution water only).

    • Use at least seven fish per concentration, placing them randomly in the test chambers.

    • The test duration is 96 hours.

    • Maintain the temperature at 23 ± 1°C and a photoperiod of 16 hours light: 8 hours dark.

    • Monitor and record water quality parameters (pH, dissolved oxygen, temperature) daily.

    • Observe and record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

    • Collect water samples at the beginning and end of the test to measure the actual concentrations of the test substance.

  • Data Analysis: Calculate the 96h LC50 and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Fish_Toxicity_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_data Data Collection & Analysis Prep Prepare Test Solutions (5 concentrations + control) Expose Introduce Fish to Test Chambers Prep->Expose Acclimate Acclimate Zebrafish Acclimate->Expose Monitor Monitor Water Quality & Fish Expose->Monitor Daily Record Record Mortalities (24, 48, 72, 96h) Monitor->Record Analyze Calculate 96h LC50 Record->Analyze

Fish Acute Toxicity Test Workflow

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids within a 48-hour period (48h EC50).

Test Organism: Daphnia magna (less than 24 hours old).

Principle: Young daphnids are exposed to the test substance for 48 hours without feeding. Immobilisation is recorded at 24 and 48 hours, and the EC50 is calculated.

Materials:

  • Test substance: this compound

  • Test organism: Daphnia magna neonates (<24h old)

  • Reconstituted freshwater

  • Glass test beakers (e.g., 100 mL)

  • Incubator or temperature-controlled room

  • Dissecting microscope or magnifying glass.

Procedure:

  • Test Solutions: Prepare at least five concentrations of the test substance in a geometric series, plus a control.

  • Exposure:

    • Use at least 20 daphnids for each concentration, divided into four replicates of five daphnids each.

    • Transfer the daphnids to the test beakers containing the respective test solutions.

    • The test duration is 48 hours.

    • Maintain the temperature at 20 ± 1°C with a 16-hour light: 8-hour dark photoperiod.

  • Observations:

    • At 24 and 48 hours, count the number of immobilized daphnids in each replicate. Daphnids are considered immobilized if they are not able to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Calculate the 48h EC50 for immobilization and its 95% confidence limits.

Daphnia_Toxicity_Workflow cluster_setup Setup cluster_test Test (48 hours) cluster_results Results Solutions Prepare Test Solutions Expose Expose Daphnids Solutions->Expose Daphnids Select <24h old Daphnia Daphnids->Expose Incubate Incubate at 20°C Expose->Incubate Observe Observe Immobilization (24h & 48h) Incubate->Observe Calculate Calculate 48h EC50 Observe->Calculate

Daphnia Acute Immobilisation Test Workflow

Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater green algae.[5][6][7][8][9] The endpoint is the 72-hour EC50, the concentration that causes a 50% reduction in algal growth.

Test Organism: Pseudokirchneriella subcapitata (a green alga).

Principle: Exponentially growing cultures of algae are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by a decrease in biomass or growth rate relative to controls.

Materials:

  • Test substance: this compound

  • Test organism: Pseudokirchneriella subcapitata

  • Algal growth medium

  • Sterile glass Erlenmeyer flasks

  • Incubator with controlled lighting and temperature

  • Spectrophotometer or cell counter.

Procedure:

  • Inoculum: Prepare a pre-culture of the algae to ensure it is in the exponential growth phase.

  • Test Setup:

    • Prepare at least five concentrations of the test substance in algal growth medium, plus a control.

    • Use three replicates for each concentration.

    • Inoculate each flask with a low density of algal cells.

  • Incubation:

    • Incubate the flasks for 72 hours under continuous illumination and a constant temperature (21-24°C).

    • Shake the flasks to keep the algae in suspension.

  • Measurement:

    • Measure the algal biomass (e.g., by cell counts or fluorescence) at the start of the test and at 24, 48, and 72 hours.

  • Data Analysis: Calculate the average specific growth rate for each concentration. Determine the 72h EC50 for growth rate inhibition.

Algal_Toxicity_Workflow Start Prepare Algal Inoculum Prepare_Solutions Prepare Test Concentrations in Growth Medium Start->Prepare_Solutions Inoculate Inoculate Flasks Prepare_Solutions->Inoculate Incubate Incubate for 72h (Light & Temperature Controlled) Inoculate->Incubate Measure Measure Algal Biomass (0, 24, 48, 72h) Incubate->Measure Analyze Calculate Growth Rate & 72h EC50 Measure->Analyze Tetrahymena_Toxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Prepare Exponential Phase Tetrahymena Culture Inoculate Inoculate Test Vessels Culture->Inoculate Solutions Prepare Test Concentrations Solutions->Inoculate Incubate Incubate (e.g., 24h) Inoculate->Incubate Measure Measure Cell Density Incubate->Measure Calculate Calculate Growth Inhibition & EC50 Measure->Calculate

References

Application of 2-Amino-4-hydroxybenzenesulfonic Acid in Imaging Probes: A Review of a Niche Application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Amino-4-hydroxybenzenesulfonic acid, a sulfonated aromatic amine, presents an intriguing scaffold for the development of targeted imaging probes. Its inherent chemical functionalities—an amine group for conjugation, a hydroxyl group for modulating electronic properties, and a sulfonic acid group for aqueous solubility—make it a versatile building block. While its application in the broader chemical industry is established, its use in the specialized field of in-vivo and in-vitro imaging is an emerging area of research. This document provides an overview of its potential applications and methodologies for its use in developing novel imaging agents.

Recent studies have explored the use of this compound as a foundational component in the synthesis of fluorescent probes, particularly for the detection of specific enzymes and metal ions. The core principle lies in the strategic modification of its structure to create a molecule that exhibits a change in its photophysical properties upon interaction with a target analyte.

Application in Enzyme-Responsive Probes

One of the promising applications of this compound is in the design of "turn-on" fluorescent probes for enzyme activity. These probes are typically synthesized by coupling the amine group of this compound with a fluorophore that is initially in a quenched state. The linker connecting the two is designed to be a substrate for a specific enzyme. Upon enzymatic cleavage, the fluorophore is released, leading to a significant increase in fluorescence intensity. This mechanism allows for the sensitive and selective detection of enzyme activity in complex biological environments.

Workflow for Enzyme-Responsive Probe Application

cluster_synthesis Probe Synthesis cluster_application Biological Application Start This compound Step1 Couple with Quenched Fluorophore via Enzyme-Specific Linker Start->Step1 Product Enzyme-Responsive Probe (Low Fluorescence) Step1->Product Incubate Incubate Probe with Biological Sample Product->Incubate Enzyme Target Enzyme Present Incubate->Enzyme Cleavage Enzymatic Cleavage of Linker Enzyme->Cleavage Yes NoEnzyme No Target Enzyme Enzyme->NoEnzyme No Signal Fluorescence Signal 'On' Cleavage->Signal NoSignal Probe Remains Quenched (Low Fluorescence) NoEnzyme->NoSignal

Caption: Workflow for the synthesis and application of an enzyme-responsive probe.

Application in Metal Ion Sensing

The chelating properties of the amino and hydroxyl groups on the benzene ring of this compound can be harnessed to create selective metal ion sensors. By incorporating this molecule into a larger conjugated system, its fluorescence can be modulated by the binding of specific metal ions. The sulfonic acid group ensures that these probes are water-soluble, making them suitable for applications in aqueous and biological media. The selectivity of the probe can be tuned by modifying the steric and electronic environment around the binding site.

Signaling Pathway for Metal Ion Detection

Probe Probe containing this compound moiety Binding Chelation of Metal Ion Probe->Binding Metal Target Metal Ion Metal->Binding Conformation Conformational Change and/or Photoinduced Electron Transfer (PET) Modulation Binding->Conformation Signal Change in Fluorescence (Intensity or Wavelength Shift) Conformation->Signal

Caption: Mechanism of fluorescence modulation upon metal ion binding.

Quantitative Data Summary

The performance of imaging probes is characterized by several key parameters. Below is a summary of typical quantitative data for fluorescent probes based on similar aromatic scaffolds.

Probe TypeTarget AnalyteExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Detection Limit
Enzyme-ResponsiveCathepsin B4885200.6510 nM
Enzyme-Responsiveβ-Galactosidase4054600.4050 nM
Metal Ion SensorZn²⁺4705150.855 nM
Metal Ion SensorCu²⁺510550 (Quenching)N/A20 nM

Experimental Protocols

General Protocol for Synthesis of an Enzyme-Responsive Probe

This protocol outlines a general procedure for synthesizing a "turn-on" fluorescent probe for a generic protease using this compound as a starting material.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) ester of a quenched fluorophore (e.g., TAMRA-NHS)

  • A peptide sequence specific to the target protease with a terminal carboxylic acid and a free amine for conjugation (e.g., G-G-L-R-K)

  • N,N'-Dicyclohexylcarbodiimide (DCC) and NHS for peptide activation

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (HPLC)

Procedure:

  • Peptide Activation:

    • Dissolve the protease-specific peptide in DMF.

    • Add DCC and NHS in equimolar amounts to the peptide solution.

    • Stir the reaction at room temperature for 4 hours to activate the terminal carboxylic acid.

  • Coupling of Peptide to this compound:

    • Dissolve this compound in DMF with a catalytic amount of TEA.

    • Add the activated peptide solution dropwise to the this compound solution.

    • Allow the reaction to proceed overnight at room temperature with stirring.

  • Coupling of Fluorophore:

    • To the solution from step 2, add the NHS ester of the quenched fluorophore.

    • Stir the reaction in the dark for 6 hours at room temperature.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the final probe.

  • Characterization:

    • Confirm the structure and purity of the synthesized probe using Mass Spectrometry and NMR spectroscopy.

    • Characterize the photophysical properties (absorption, emission, quantum yield) of the probe before and after enzymatic cleavage.

General Protocol for In Vitro Imaging

This protocol describes the general steps for using a synthesized fluorescent probe for imaging in cultured cells.

Materials:

  • Synthesized fluorescent probe

  • Cultured cells (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Inducer for the target enzyme (if necessary)

  • Fluorescence microscope

Procedure:

  • Cell Culture:

    • Culture the cells on glass-bottom dishes suitable for microscopy until they reach 70-80% confluency.

  • Probe Incubation:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Induction (if applicable):

    • If the target enzyme is inducible, treat the cells with the appropriate inducer for the required time before or during probe incubation.

  • Washing:

    • Remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore used.

  • Data Analysis:

    • Quantify the fluorescence intensity in the cells using image analysis software. Compare the signal from untreated (control) cells with that from treated or enzyme-expressing cells.

Application Notes and Protocols for the Industrial Manufacturing of 2-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxybenzenesulfonic acid, also known by its IUPAC name 3-Amino-4-hydroxybenzenesulfonic acid (CAS No. 98-37-3), is a crucial intermediate in the synthesis of various pharmaceuticals and dyes. Its industrial production is of significant interest to ensure a high-purity, high-yield, and cost-effective supply chain for the development of new chemical entities and the manufacturing of existing products. This document outlines the prevalent industrial manufacturing process for this compound, focusing on the direct sulfonation of o-aminophenol. This method is noted for its efficiency, shorter reaction route, and improved environmental profile compared to older manufacturing processes that involved multiple steps starting from precursors like chlorobenzene.[1]

The direct sulfonation of o-aminophenol with sulfuric acid and oleum is a robust and scalable method, yielding a product of high purity suitable for pharmaceutical applications.[1][2]

Manufacturing Process Overview

The industrial synthesis of this compound is primarily achieved through the electrophilic sulfonation of o-aminophenol. The process involves the reaction of o-aminophenol with a sulfonating agent, typically a mixture of concentrated sulfuric acid and oleum (fuming sulfuric acid). The reaction is followed by purification steps to isolate the final product in high purity.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the industrial manufacturing process of this compound via the sulfonation of o-aminophenol.

ParameterValueReference
Starting Material o-Aminophenol[1][2]
Sulfonating Agents Concentrated Sulfuric Acid, 65% Oleum[2]
Reaction Temperature 5-35 °C[2]
Product Yield 90%[1]
Product Purity (HPLC) 98%[1]
Product Purity (Diazonium Titration) 98%[1]

Experimental Protocols

The following protocols are representative of the industrial-scale synthesis of this compound.

Protocol 1: Sulfonation of o-Aminophenol

This protocol is based on the direct sulfonation method, which is noted for its high yield and purity.[1][2]

1. Materials and Equipment:

  • Glass-lined or stainless steel reactor equipped with an agitator, temperature control system, and addition funnel.

  • o-Aminophenol (high purity)

  • Concentrated sulfuric acid (98%)

  • Oleum (65%)

  • Purified water

  • Filtration and drying equipment

2. Procedure:

  • Charging the Reactor: Charge the reactor with concentrated sulfuric acid.

  • Addition of o-Aminophenol: While maintaining the temperature between 5-35 °C, slowly add o-aminophenol to the sulfuric acid with constant agitation. The dissolution of o-aminophenol in sulfuric acid is an exothermic process, and careful temperature control is crucial to prevent side reactions.

  • Sulfonation Reaction: Once the o-aminophenol is completely dissolved, begin the dropwise addition of 65% oleum. Maintain the reaction temperature within the 5-35 °C range throughout the addition. The rate of addition should be controlled to manage the exothermic reaction and prevent temperature spikes.

  • Reaction Completion: After the complete addition of oleum, continue to agitate the mixture at the specified temperature for a period sufficient to ensure the completion of the sulfonation reaction. Reaction progress can be monitored by techniques such as HPLC.

  • Isolation of the Product: Upon completion, the reaction mixture is carefully quenched with water or ice to precipitate the this compound. The crude product is then collected by filtration.

Protocol 2: Purification of this compound

This protocol outlines the general steps for purifying the crude product to achieve the high purity required for pharmaceutical applications.[1]

1. Materials and Equipment:

  • Crystallization vessel with temperature control and agitation.

  • Filtration unit (e.g., centrifuge or filter press).

  • Drying oven (vacuum or convection).

  • Purified water.

  • Activated carbon (optional).

2. Procedure:

  • Recrystallization: The crude this compound is dissolved in hot purified water. The amount of water should be minimized to ensure good recovery upon cooling. If necessary, the solution can be treated with activated carbon to remove colored impurities.

  • Filtration: The hot solution is filtered to remove any insoluble impurities and activated carbon.

  • Crystallization: The filtrate is slowly cooled to induce crystallization of the purified product. The cooling rate can be controlled to influence crystal size and purity.

  • Collection and Washing: The crystallized product is collected by filtration and washed with cold purified water to remove any remaining soluble impurities.

  • Drying: The purified product is dried under appropriate conditions (e.g., in a vacuum oven at a specified temperature) to a constant weight. The final product should be a crystalline solid.

Process Workflow Diagram

The following diagram illustrates the key stages in the industrial manufacturing process of this compound.

Industrial_Manufacturing_Process cluster_raw_materials Raw Materials cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_final_product Final Product o_aminophenol o-Aminophenol dissolution Dissolution in H₂SO₄ (5-35 °C) o_aminophenol->dissolution sulfuric_acid Conc. H₂SO₄ sulfuric_acid->dissolution oleum 65% Oleum sulfonation Sulfonation with Oleum (5-35 °C) oleum->sulfonation dissolution->sulfonation precipitation Precipitation sulfonation->precipitation filtration1 Filtration precipitation->filtration1 recrystallization Recrystallization filtration1->recrystallization filtration2 Filtration & Washing recrystallization->filtration2 drying Drying filtration2->drying final_product This compound (Purity: 98%, Yield: 90%) drying->final_product

Caption: Workflow for the industrial synthesis of this compound.

Conclusion

The industrial manufacturing of this compound via the direct sulfonation of o-aminophenol represents a mature and efficient process. The key to achieving high yield and purity lies in the careful control of reaction parameters, particularly temperature, and the implementation of robust purification protocols. The information provided in these application notes serves as a valuable resource for researchers and professionals involved in the synthesis and utilization of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-4-hydroxybenzenesulfonic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible Cause Suggested Solution
Excessive Solvent Usage Use the minimum amount of hot solvent required to dissolve the crude product. Over-saturation is key for good crystal formation upon cooling.
Premature Crystallization Ensure all equipment is pre-heated to prevent the product from crystallizing on cold surfaces before filtration.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures. Given the polar nature of the molecule, water or aqueous alcohol mixtures are good starting points.
Product Lost in Filtrate Cool the crystallization mixture in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Issue 2: Persistent Impurities After Recrystallization

Possible Cause Suggested Solution
Co-precipitation of Impurities If impurities have similar solubility profiles, a single recrystallization may be insufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.
Inadequate Washing Ensure the crystal cake is washed thoroughly with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.
Trapped Solvent/Impurities Slow cooling of the solution promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of solvent and impurities within the crystal lattice.

Issue 3: Oiling Out During Crystallization

Possible Cause Suggested Solution
Solution is Too Concentrated Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.
Cooling Rate is Too Fast Allow the solution to cool slowly at room temperature before moving to an ice bath.
Inappropriate Solvent The solvent may be too non-polar for the compound. Try a more polar solvent or a solvent mixture.

Issue 4: No Crystal Formation

Possible Cause Suggested Solution
Solution is Too Dilute Evaporate some of the solvent to increase the concentration of the product.
Supersaturation Not Reached Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Interfering Impurities Some impurities can inhibit crystal formation. Consider a preliminary purification step, such as activated carbon treatment, to remove colored or resinous impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-aminophenol and sulfuric acid, as well as byproducts from side reactions. Depending on the synthetic route, these can include isomeric aminophenolsulfonic acids and products of oxidation or polysulfonation. If the synthesis involves nitration followed by reduction, residual nitro compounds could also be present.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Due to the presence of both a sulfonic acid and an amino group, this compound is a zwitterionic and polar molecule. Water is a good initial solvent to try. If the compound is too soluble in water even at low temperatures, a mixture of water with a miscible organic solvent like ethanol or isopropanol can be effective. The optimal solvent system should be determined experimentally.

Q3: How can I remove colored impurities from my crude product?

A3: Colored impurities can often be removed by treating a hot solution of the crude product with activated carbon. Add a small amount of activated carbon to the hot solution, swirl, and then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.

Q4: My purified product seems to be degrading over time. How should it be stored?

A4: Aminophenol derivatives can be sensitive to air and light, leading to oxidation and discoloration. It is advisable to store the purified this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Quantitative Data

The following table summarizes typical results from different purification methods. Please note that actual yields and purity will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Typical) Final Purity (Typical) Yield (Typical) Key Parameters to Control
Single Recrystallization (Water) 85%95-97%70-85%Cooling rate, solvent volume
Double Recrystallization (Water/Ethanol) 85%>98%50-70%Solvent ratio, cooling rate
Activated Carbon Treatment + Recrystallization 80% (with colored impurities)>97%65-80%Amount of carbon, filtration temperature
Preparative HPLC 90%>99%40-60%Column loading, gradient profile

Experimental Protocols

Protocol 1: Recrystallization from Water

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh approximately 10 mg of the purified solid and dissolve it in a suitable mobile phase or a water/acetonitrile mixture to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Analysis crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry hplc Purity Analysis (HPLC) dry->hplc troubleshooting_logic cluster_yield Low Yield Solutions cluster_impurities Impurity Solutions cluster_oiling Oiling Out Solutions cluster_no_crystals No Crystal Solutions start Problem Encountered During Purification low_yield Low Yield start->low_yield impurities Persistent Impurities start->impurities oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals reduce_solvent Reduce Solvent Volume low_yield->reduce_solvent preheat Preheat Glassware low_yield->preheat cool_filtrate Cool Filtrate Thoroughly low_yield->cool_filtrate recrystallize_again Second Recrystallization impurities->recrystallize_again slow_cooling Slower Cooling Rate impurities->slow_cooling carbon_treatment Activated Carbon Treatment impurities->carbon_treatment add_solvent Add More Hot Solvent oiling_out->add_solvent slow_cool_oil Slower Cooling oiling_out->slow_cool_oil change_solvent Change Solvent System oiling_out->change_solvent concentrate Concentrate Solution no_crystals->concentrate induce Induce Crystallization (Scratch/Seed) no_crystals->induce prelim_purify Preliminary Purification no_crystals->prelim_purify

identifying side reactions in the sulfonation of 2-aminophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the sulfonation of 2-aminophenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the sulfonation of 2-aminophenol?

The primary and desired product of the electrophilic sulfonation of 2-aminophenol is typically 2-aminophenol-4-sulfonic acid. The amino (-NH2) and hydroxyl (-OH) groups are both activating and ortho-, para-directing. The para-position (position 4) relative to the hydroxyl group is generally the most favored site for substitution due to steric and electronic factors.

Q2: What are the common side reactions observed during the sulfonation of 2-aminophenol?

Several side reactions can occur, leading to a mixture of products and reducing the yield of the desired 2-aminophenol-4-sulfonic acid. The main side reactions include:

  • Isomer Formation: Formation of other monosulfonated isomers, primarily 2-aminophenol-6-sulfonic acid.

  • Polysulfonation: Introduction of a second sulfonic acid group to form 2-aminophenol-4,6-disulfonic acid.

  • Oxidation: The strong oxidizing nature of concentrated sulfuric acid or oleum can lead to the degradation of the starting material and products, often resulting in the formation of colored impurities.

  • Desulfonation: The sulfonation reaction is reversible, and under certain conditions (e.g., high temperatures and lower acid concentrations), the sulfonic acid group can be removed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the sulfonation of 2-aminophenol and provides potential solutions.

Issue 1: Low Yield of 2-Aminophenol-4-Sulfonic Acid and Presence of Other Isomers

  • Observation: Chromatographic or spectroscopic analysis of the product mixture shows significant amounts of 2-aminophenol-6-sulfonic acid alongside the desired 4-isomer.

  • Cause: The formation of different isomers is often governed by a balance between kinetic and thermodynamic control. In aromatic sulfonation, the kinetically favored product (formed faster at lower temperatures) may differ from the thermodynamically more stable product (favored at higher temperatures where the reaction is reversible).[1][2][3][4][5] For 2-aminophenol, the position of sulfonation is influenced by the directing effects of the -OH and -NH2 groups and steric hindrance.

  • Solution:

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor the kinetically controlled product. A systematic variation of temperature can help determine the optimal conditions for maximizing the yield of the 4-isomer.

    • Reaction Time: Shorter reaction times may favor the kinetic product. Monitor the reaction progress over time to identify the point of maximum yield for the desired isomer before significant isomerization or side reactions occur.

Issue 2: Formation of Polysulfonated Byproducts

  • Observation: Analysis indicates the presence of 2-aminophenol-4,6-disulfonic acid.

  • Cause: The use of harsh sulfonating agents (e.g., high-concentration oleum) or prolonged reaction times can lead to the introduction of a second sulfonic acid group onto the activated aromatic ring.

  • Solution:

    • Choice of Sulfonating Agent: Use a milder sulfonating agent if possible. The concentration of oleum (if used) should be carefully controlled.[6][7][8][9][10]

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the sulfonating agent. A large excess will promote polysulfonation.

    • Reaction Conditions: Milder temperatures and shorter reaction times will also help to minimize polysulfonation.

Issue 3: Dark-Colored Product Mixture

  • Observation: The reaction mixture or the isolated product is dark brown or black.

  • Cause: 2-aminophenol and its derivatives are susceptible to oxidation, especially in the presence of strong oxidizing agents like hot concentrated sulfuric acid or oleum.[11][12][13] This leads to the formation of complex, often polymeric, colored impurities.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature to minimize oxidation.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to reduce oxidation from atmospheric oxygen.

    • Purity of Starting Materials: Ensure the 2-aminophenol starting material is of high purity, as impurities can sometimes catalyze oxidation.

Summary of Reaction Conditions and Expected Products

Reaction ConditionSulfonating AgentTemperatureExpected Major ProductPotential Side Products
Kinetic Control Conc. H₂SO₄ or mild OleumLow (e.g., 0-25°C)2-Aminophenol-4-sulfonic acid2-Aminophenol-6-sulfonic acid
Thermodynamic Control Conc. H₂SO₄ or mild OleumHigh (e.g., >100°C)Potentially a different isomer ratioIncreased oxidation and desulfonation
Forcing Conditions High concentration OleumElevated2-Aminophenol-4,6-disulfonic acidSignificant oxidation products

Experimental Protocols

1. General Protocol for the Sulfonation of 2-Aminophenol

This protocol is a general guideline and may require optimization.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-aminophenol.

  • Cooling: Cool the flask in an ice-water bath to 0-5°C.

  • Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (oleum) or concentrated sulfuric acid dropwise to the stirred 2-aminophenol, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time. Monitor the reaction by taking aliquots and analyzing them by HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2-aminophenol-4-sulfonic acid, should precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry.

  • Purification: The crude product can be purified by recrystallization from hot water.

2. HPLC Method for the Analysis of Reaction Products

This method can be used to separate and quantify 2-aminophenol and its sulfonated derivatives.

  • Column: A C18 reversed-phase column is commonly used. For better separation of isomers, a mixed-mode stationary phase containing both C18 and strong cation exchange (SCX) moieties can be effective.[11][14][15][16]

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier (e.g., methanol or acetonitrile) is typically employed. For example, an aqueous phosphate buffer (pH ~4.8) with methanol as the organic component.[11]

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 285 nm) is suitable.[11]

  • Quantification: Use external or internal standards of known concentrations for each component to be quantified.

Visualizations

Reaction_Pathway 2-Aminophenol 2-Aminophenol Intermediate Complex Intermediate Complex 2-Aminophenol->Intermediate Complex Electrophilic Attack Oxidation Products Oxidation Products 2-Aminophenol->Oxidation Products Oxidation Sulfonating Agent (H2SO4/SO3) Sulfonating Agent (H2SO4/SO3) Sulfonating Agent (H2SO4/SO3)->Intermediate Complex 2-Aminophenol-4-sulfonic acid 2-Aminophenol-4-sulfonic acid Intermediate Complex->2-Aminophenol-4-sulfonic acid Major Product 2-Aminophenol-6-sulfonic acid 2-Aminophenol-6-sulfonic acid Intermediate Complex->2-Aminophenol-6-sulfonic acid Isomeric Side Product 2-Aminophenol-4,6-disulfonic acid 2-Aminophenol-4,6-disulfonic acid 2-Aminophenol-4-sulfonic acid->2-Aminophenol-4,6-disulfonic acid Polysulfonation

Caption: Main reaction and side reaction pathways in the sulfonation of 2-aminophenol.

Troubleshooting_Workflow Start Start Sulfonation Problem Identify Issue Start->Problem LowYield Low Yield of Main Product Problem->LowYield Low Yield Isomers High Isomer Content Problem->Isomers Isomer Impurity Polysulfonation Polysulfonation Detected Problem->Polysulfonation High MW Impurity DarkColor Dark Product Color Problem->DarkColor Color Impurity Solution1 Optimize Temp. & Time LowYield->Solution1 Isomers->Solution1 Solution2 Use Milder Sulfonating Agent Polysulfonation->Solution2 Solution3 Lower Temperature & Use Inert Atmosphere DarkColor->Solution3 End Optimized Process Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Azo Dye Synthesis with OAPSA Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of azo dyes using o-aminophenol-p-sulfonic acid (OAPSA) intermediates.

Troubleshooting Guide

This section addresses specific issues that may arise during the diazotization of OAPSA and the subsequent azo coupling reaction.

Q1: My diazotization reaction of OAPSA is failing, or the resulting diazonium salt solution has low reactivity. What are the common causes?

A1: Failure in the diazotization step is often linked to improper temperature control or incorrect reagent stoichiometry. The diazonium salt of OAPSA is highly unstable and prone to decomposition if the temperature rises above 5-10°C.[1][2]

Potential Causes & Solutions:

  • Inadequate Cooling: The reaction temperature must be strictly maintained between 0-5°C. Use an ice-salt bath for more efficient cooling and ensure the sodium nitrite solution is pre-chilled before addition.[3]

  • Incorrect pH: The diazotization reaction requires a strong acidic medium, typically using hydrochloric or sulfuric acid, to generate nitrous acid in situ from sodium nitrite.[3][4][5]

  • Decomposition of Nitrous Acid: Sodium nitrite solution should be prepared fresh and added slowly or dropwise to the acidic OAPSA solution to prevent the premature decomposition of nitrous acid.[2]

  • Impure OAPSA: Impurities in the starting material can interfere with the reaction. Ensure the purity of OAPSA before starting.

Q2: I am observing a low yield of my final azo dye product. What could be the issue?

A2: Low yields can stem from problems in either the diazotization or the coupling stage. The primary culprits are the decomposition of the diazonium salt and suboptimal coupling conditions.

Potential Causes & Solutions:

  • Diazonium Salt Decomposition: As mentioned in Q1, the diazonium salt is unstable. Use the solution immediately after preparation and keep it in an ice bath at all times.[1] The stability of diazonium salt solutions can sometimes be enhanced by the addition of certain surfactants.[6]

  • Suboptimal Coupling pH: The azo coupling reaction is highly pH-dependent.[1] For coupling with phenolic compounds, an alkaline medium (pH 8-10) is typically required to activate the coupling component by forming a phenoxide ion.[7][8] If coupling to an amine, a slightly acidic medium is often used.[9] The optimal pH must be determined for each specific coupling partner.

  • Inefficient Mixing: Ineffective mixing can lead to localized overheating or pH imbalances, causing side reactions and decomposition.[1] Ensure vigorous and constant stirring throughout the addition of the diazonium salt to the coupling component solution.

Q3: The color of my synthesized azo dye is incorrect or appears "muddy." Why is this happening?

A3: An "off-color" product typically indicates the presence of impurities or the formation of undesired side-products.

Potential Causes & Solutions:

  • Side Reactions: If the temperature during diazotization is too high, the diazonium salt can decompose to form a phenol, which might self-couple or react in other ways to create colored impurities.[2]

  • Incorrect Coupling Position: Aromatic compounds can have multiple active sites for electrophilic substitution (ortho, para). The desired coupling position is influenced by pH and the directing effects of existing substituents. An incorrect pH can lead to a mixture of isomers with different colors.[9]

  • Oxidation: OAPSA and its derivatives can be susceptible to oxidation, especially under alkaline conditions, which can lead to colored, polymeric byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate this.

  • Impure Coupling Component: Ensure the purity of the coupling partner to avoid introducing contaminants.

Q4: I am having difficulty purifying my OAPSA-based azo dye. What purification methods are effective?

A4: The presence of the sulfonic acid group (-SO₃H) makes most OAPSA-derived dyes water-soluble, which can make purification challenging.[10]

Recommended Purification Strategies:

  • Salting Out: The dye can often be precipitated from the aqueous reaction mixture by adding a large amount of a salt, such as sodium chloride (NaCl). This reduces the solubility of the dye, causing it to separate as a solid.

  • Acidification: Some azo dyes containing sulfonic acid groups can be precipitated by acidifying the solution, which protonates the sulfonate group and reduces water solubility.[4][11]

  • Recrystallization: If a suitable solvent or solvent mixture (e.g., water-ethanol) can be found, recrystallization is an effective method for purification.[5]

  • Chromatography: For high-purity requirements, column chromatography may be necessary. Due to the polar nature of the dyes, reverse-phase chromatography (e.g., C18) with water/acetonitrile or water/methanol mobile phases is often effective.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the diazotization of OAPSA? A: The reaction should be carried out at a low temperature, strictly maintained between 0°C and 5°C, to prevent the unstable diazonium salt from decomposing.[1][3]

Q: What is the role of pH in the azo coupling step? A: The pH is critical as it determines the reactivity of the coupling component. For coupling with phenols or naphthols, an alkaline pH (typically 8-10) is necessary to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion.[7][8] For coupling with aromatic amines, a slightly acidic pH is often optimal to prevent the protonation of the amine, which would deactivate it.[9]

Q: My diazonium salt solution is discolored. Can I still use it? A: Discoloration is a sign of decomposition and the formation of impurities.[6] Using a decomposed solution will likely result in low yields and a product that is difficult to purify. It is highly recommended to prepare the diazonium salt fresh and use it immediately.

Q: How can I confirm that the diazotization reaction is complete? A: The completion of diazotization can be checked by spotting a small amount of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has reacted. If no color change occurs, more sodium nitrite may be needed. Conversely, to ensure no unreacted amine remains, a spot test with a solution like 4-(N,N-dimethylamino)benzaldehyde can be used, which generates color if unreacted primary aromatic amine is present.[5]

Q: Why is my OAPSA-based dye turning a different color when I change the pH? A: Many azo dyes, especially those with hydroxyl and amino groups like those derived from OAPSA, exhibit indicator properties. This means their color changes with pH due to protonation or deprotonation of functional groups, which alters the electronic structure and the conjugated system of the molecule. For example, Eriochrome Black T, which is synthesized from OAPSA, is red below pH 5.5, blue from pH 7-11, and yellowish-orange above pH 11.5.[7]

Data & Protocols

Table 1: Key Reaction Parameters for Azo Dye Synthesis
ParameterDiazotization StageAzo Coupling StageRationale
Temperature 0 - 5°C0 - 10°CPrevents decomposition of the unstable diazonium salt.[1]
pH Strongly Acidic (pH < 2)Dependent on Coupling Partner (Typically pH 8-10 for phenols)Acid is required to form HNO₂.[4] Alkaline conditions activate phenolic couplers.[8]
Reaction Time 15 - 30 minutes30 minutes - 2 hoursAllows for complete formation of diazonium salt. Coupling can be slower and requires time for completion.
Key Reagents OAPSA, NaNO₂, HCl or H₂SO₄Diazonium Salt Solution, Coupling Component, NaOH or Na₂CO₃Standard reagents for the two-stage synthesis.[4][5]
Detailed Experimental Protocol: Synthesis of an OAPSA-based Azo Dye

This protocol provides a general methodology for the synthesis of an azo dye using OAPSA and a generic phenolic coupling component (e.g., 2-naphthol). Note: Quantities should be calculated based on a 1:1 molar ratio between OAPSA and the coupling component.

Materials:

  • o-aminophenol-p-sulfonic acid (OAPSA)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • 2-Naphthol (or other coupling component)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Urea (to quench excess nitrous acid)

  • Ice

  • Distilled Water

Procedure:

Part A: Diazotization of OAPSA

  • In a beaker, dissolve a calculated amount of OAPSA in dilute hydrochloric acid.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5°C.

  • In a separate small beaker, prepare a solution of sodium nitrite in cold distilled water. The molar equivalent should be 1:1 with the OAPSA.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirring OAPSA solution. Maintain the temperature below 5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization.

  • Test for excess nitrous acid using starch-iodide paper. If the test is positive, add a small amount of urea to quench the excess nitrous acid until the test is negative.

  • Keep this diazonium salt solution in the ice bath until ready for immediate use.

Part B: Azo Coupling Reaction

  • In a separate, larger beaker, dissolve the coupling component (e.g., 2-naphthol) in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to below 10°C.

  • While stirring vigorously, slowly add the freshly prepared diazonium salt solution from Part A to the cold coupling component solution.

  • A colored precipitate should form almost immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Once the reaction is complete, precipitate the dye product by adding a significant amount of sodium chloride ("salting out").

  • Stir for 15 minutes to allow for complete precipitation.

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a cold, saturated NaCl solution to remove most of the inorganic impurities.

  • Further purification can be achieved by recrystallizing the solid from a suitable solvent, such as a water/ethanol mixture.

  • Dry the purified product in a desiccator or a low-temperature oven.

Visualizations

Experimental Workflow

Azo_Dye_Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_purification Stage 3: Purification start_end start_end process_step process_step reagent_input reagent_input qc_step qc_step output_product output_product OAPSA OAPSA in Acid Cooling1 Cool to 0-5°C OAPSA->Cooling1 1 NaNO2 Add NaNO₂ (aq) Diazotization Stir for 15-30 min Cooling1->Diazotization 2. Add NaNO₂ Quench Quench Excess HNO₂ Diazotization->Quench 3 DiazoniumSalt Diazonium Salt Solution Quench->DiazoniumSalt 4 Coupling Combine & Stir DiazoniumSalt->Coupling 5. Add Slowly Coupler Coupling Component in Base Cooling2 Cool to <10°C Coupler->Cooling2 A CrudeDye Crude Dye Mixture Coupling->CrudeDye 6 SaltingOut Salt Out Product CrudeDye->SaltingOut 7 Filtration Vacuum Filtration SaltingOut->Filtration 8 Recrystallize Recrystallize Filtration->Recrystallize 9 FinalDye Pure Azo Dye Recrystallize->FinalDye 10

Caption: General workflow for OAPSA-based azo dye synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic problem_node problem_node cause_node cause_node solution_node solution_node P1 Low / No Yield C1a Diazonium Salt Decomposition P1->C1a C1b Incomplete Coupling P1->C1b C1c Incomplete Diazotization P1->C1c P2 Off-Color Product C2a Side Reactions (e.g., Self-Coupling) P2->C2a C2b Oxidation of Phenols P2->C2b C2c Impure Reagents P2->C2c P3 Purification Issues C3a High Water Solubility P3->C3a C3b Presence of Isomers or Byproducts P3->C3b S1a1 Maintain Temp 0-5°C C1a->S1a1 S1a2 Use Salt-Ice Bath C1a->S1a2 S1a3 Use Diazonium Salt Immediately C1a->S1a3 S1b1 Optimize Coupling pH (e.g., pH 8-10 for phenols) C1b->S1b1 S1b2 Ensure Vigorous Stirring C1b->S1b2 S1b3 Increase Reaction Time C1b->S1b3 S1c1 Ensure Sufficient Acid C1c->S1c1 S1c2 Add NaNO₂ Slowly C1c->S1c2 S2a1 Strict Temp Control C2a->S2a1 S2b1 Consider Inert Atmosphere (N₂) C2b->S2b1 S2c1 Check Reagent Purity C2c->S2c1 S3a1 Use 'Salting Out' with NaCl C3a->S3a1 S3b1 Recrystallize from Water/Alcohol C3b->S3b1 S3b2 Use Reverse-Phase Chromatography C3b->S3b2

Caption: Common problems, causes, and solutions in OAPSA azo dye synthesis.

References

optimization of diazotization reaction conditions for 4-Hydroxymetanilic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 4-Hydroxymetanilic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 4-Hydroxymetanilic acid?

A1: The diazotization of aromatic amines, including 4-Hydroxymetanilic acid, is typically carried out at low temperatures, generally between 0-5 °C.[1] This is crucial to ensure the stability of the resulting diazonium salt, which can be unstable and prone to decomposition at higher temperatures.[] Maintaining a low temperature throughout the addition of sodium nitrite and for a period thereafter is essential for maximizing the yield and purity of the diazonium salt.

Q2: Which acid should I use for the diazotization reaction, and in what quantity?

A2: Hydrochloric acid or sulfuric acid are commonly used for diazotization.[] The acid serves two main purposes: it dissolves the 4-Hydroxymetanilic acid by forming the amine salt, and it reacts with sodium nitrite to generate the in-situ nitrous acid required for the reaction.[3] An excess of acid is generally recommended to maintain a low pH and ensure the complete conversion of the amine. A strong acidic condition is usually required for relatively weak aromatic primary amines.[]

Q3: My diazotization reaction mixture is turning a dark color. What could be the cause?

A3: The formation of a dark-colored solution can indicate several potential issues:

  • Decomposition of the diazonium salt: This can happen if the temperature of the reaction is too high. Ensure the reaction is maintained at 0-5 °C.

  • Side reactions: The presence of the hydroxyl group on the aromatic ring of 4-Hydroxymetanilic acid can lead to unwanted side reactions, such as oxidation or polymerization, especially if the reaction conditions are not optimal.

  • Impure starting materials: Impurities in the 4-Hydroxymetanilic acid or other reagents can also lead to discoloration.

Q4: How can I confirm that the diazotization reaction is complete?

A4: The completion of the diazotization reaction can be monitored by testing for the presence of excess nitrous acid. This is typically done using starch-iodide paper. A positive test (the paper turns blue-black) indicates that there is still unreacted nitrous acid, which in turn suggests that all the primary amine has been consumed. It is common practice to maintain a slight excess of nitrous acid for a short period to ensure the reaction goes to completion.

Q5: What are common side reactions to be aware of when diazotizing 4-Hydroxymetanilic acid?

A5: Due to the presence of the hydroxyl group, 4-Hydroxymetanilic acid can be susceptible to side reactions such as the formation of diazo quinones.[4] Additionally, unwanted coupling reactions between the formed diazonium salt and unreacted 4-Hydroxymetanilic acid can occur, leading to the formation of azo dyes as byproducts. Maintaining a low temperature and a sufficiently acidic environment can help to minimize these side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product after coupling Incomplete diazotization.- Ensure the reaction temperature is maintained between 0-5 °C.- Use a sufficient excess of both acid and sodium nitrite.- Allow for a sufficient reaction time after the addition of sodium nitrite (e.g., 30 minutes) while maintaining the low temperature.[5]
Decomposition of the diazonium salt.- Keep the diazonium salt solution cold (0-5 °C) at all times.- Use the diazonium salt solution immediately in the subsequent coupling reaction.
Formation of a precipitate during diazotization The amine salt of 4-Hydroxymetanilic acid may be sparingly soluble in the reaction medium.- Ensure sufficient acid is used to fully dissolve the starting material.- Vigorous stirring can help to maintain a fine suspension if complete dissolution is not possible.
Inconsistent results between batches Variation in the quality of reagents or reaction conditions.- Use reagents of the same purity for each batch.- Carefully control the temperature, addition rates, and stirring speed.- Standardize the workup procedure.
Excessive foaming or gas evolution Decomposition of the diazonium salt, leading to the liberation of nitrogen gas.- Immediately check and lower the reaction temperature.- Ensure slow and controlled addition of the sodium nitrite solution.

Experimental Protocols

General Protocol for Diazotization of 4-Hydroxymetanilic Acid

This protocol is a general guideline and may require optimization for specific applications.

  • Dissolution of the Amine:

    • In a suitable reaction vessel equipped with a stirrer and a thermometer, suspend 4-Hydroxymetanilic acid in water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a molar excess (e.g., 2.5-3 equivalents) of concentrated hydrochloric acid or sulfuric acid while maintaining the temperature below 5 °C. Stir until the 4-Hydroxymetanilic acid is fully dissolved.

  • Diazotization:

    • Prepare a solution of sodium nitrite in water.

    • Slowly add the sodium nitrite solution dropwise to the cold solution of the amine salt, ensuring the temperature remains between 0-5 °C.

    • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

    • Confirm the completion of the reaction by testing for a slight excess of nitrous acid using starch-iodide paper.

  • Removal of Excess Nitrous Acid (Optional but Recommended):

    • To remove the excess nitrous acid, a small amount of sulfamic acid or urea can be added until the starch-iodide test is negative.

The resulting solution contains the diazonium salt of 4-Hydroxymetanilic acid and is ready for use in subsequent coupling reactions.

Data Presentation

Table 1: Typical Reaction Parameters for Diazotization
ParameterRecommended RangeNotes
Temperature 0 - 5 °CCritical for the stability of the diazonium salt.
Molar Ratio (Amine:NaNO₂) 1 : 1.0 to 1 : 1.2A slight excess of sodium nitrite is often used.
Molar Ratio (Amine:Acid) 1 : 2.5 to 1 : 3.0Ensures a sufficiently acidic environment.
Reaction Time 30 - 60 minutesAfter the complete addition of sodium nitrite.

Visualizations

Diazotization_Workflow cluster_dissolution Amine Dissolution cluster_diazotization Diazotization cluster_coupling Coupling Reaction Amine 4-Hydroxymetanilic Acid Amine_Solution Amine Salt Solution (0-5 °C) Amine->Amine_Solution Acid HCl or H₂SO₄ Acid->Amine_Solution Diazonium_Salt Diazonium Salt Solution (0-5 °C) Amine_Solution->Diazonium_Salt Slow Addition NaNO2 Sodium Nitrite Solution NaNO2->Diazonium_Salt Azo_Product Azo Product Diazonium_Salt->Azo_Product Immediate Use Coupling_Agent Coupling Agent Coupling_Agent->Azo_Product

Caption: Workflow for the diazotization of 4-Hydroxymetanilic acid and subsequent coupling.

References

Technical Support Center: Purification of 2-Amino-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Amino-4-hydroxybenzenesulfonic acid. The focus is on removing common impurities to achieve a high degree of purity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Based on its common synthesis route, the sulfonation of 2-aminophenol, the most likely impurities include:

  • Unreacted 2-aminophenol: The starting material for the synthesis.

  • Isomeric Aminohydroxybenzenesulfonic Acids: Positional isomers such as 3-Amino-4-hydroxybenzenesulfonic acid and 5-Amino-4-hydroxybenzenesulfonic acid can form as byproducts during the sulfonation reaction.

  • Sulfuric Acid: Used in excess during the sulfonation reaction and may remain as a residual impurity.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.

Q2: What is the most common method for purifying this compound?

A2: Recrystallization is the most widely used and effective method for purifying solid organic compounds like this compound. This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures.

Q3: What is the best solvent for the recrystallization of this compound?

A3: Water is a suitable solvent for the recrystallization of this compound. The compound is soluble in hot water and has low solubility in cold water, which are key characteristics for an effective recrystallization solvent.[1]

Q4: How can I assess the purity of this compound after purification?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and for separating it from its isomers. A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for separating sulfonic acids and their isomers.

Troubleshooting Guide: Recrystallization

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Troubleshooting Steps
The compound does not dissolve in hot water. Insufficient solvent.Gradually add small portions of hot water until the solid dissolves completely. Avoid adding a large excess of solvent.
The water is not hot enough.Ensure the water is at or near its boiling point. Use a hot plate with a magnetic stirrer to maintain the temperature.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Evaporate some of the solvent by gently heating the solution to increase the concentration of the compound.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Crystals form too quickly, resulting in a fine powder. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
The purified crystals are colored. Presence of colored impurities, possibly from oxidation.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a fluted filter paper for hot filtration to prevent premature crystallization.
Low recovery of the purified compound. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.Minimize the amount of hot solvent used to dissolve the initial compound.
The crystals were washed with a solvent that was not cold enough.Ensure the solvent used for washing the crystals is ice-cold to minimize dissolution of the product.
Premature crystallization during hot filtration.Preheat the funnel and receiving flask before filtration. Add a small amount of extra hot solvent to the solution just before filtering.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

Objective: To purify commercial this compound by removing soluble impurities.

Materials:

  • Commercial this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Dissolution: Place the commercial this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (if decolorized): If charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: HPLC Analysis of this compound Purity

Objective: To determine the purity of this compound and to detect the presence of isomeric impurities.

Instrumentation and Conditions (A general method for benzenesulfonic acids that can be adapted):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A mixed-mode column such as a C18 column with an ion-pairing agent in the mobile phase, or a dedicated mixed-mode column with both reversed-phase and anion-exchange characteristics.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a slightly acidic pH. The exact gradient will need to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., around 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified compound in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

  • Identification of impurities can be achieved by comparing their retention times with those of known standards or by using mass spectrometry (LC-MS).

Data Presentation

Table 1: Purity of Commercial vs. Recrystallized this compound (Hypothetical Data)

Sample Purity by HPLC (%) Key Impurity 1 (Isomer) (%) Key Impurity 2 (2-Aminophenol) (%)
Commercial Grade95.23.11.5
After 1st Recrystallization99.10.50.3
After 2nd Recrystallization>99.8<0.1<0.1

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity Analysis start Commercial This compound dissolve Dissolve in hot water start->dissolve decolorize Decolorize with activated charcoal (optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter if not decolorizing decolorize->hot_filter crystallize Cool to Crystallize hot_filter->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with ice-cold water vacuum_filter->wash dry Dry Crystals wash->dry pure_product Purified This compound dry->pure_product hplc_analysis HPLC Analysis pure_product->hplc_analysis data_analysis Data Analysis (Purity Assessment) hplc_analysis->data_analysis

Caption: Experimental workflow for the purification and purity analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Crystals not forming? cause1 Too much solvent start->cause1 Yes cause2 Supersaturation start->cause2 Yes solution1 Evaporate excess solvent cause1->solution1 solution2 Scratch flask interior cause2->solution2 solution3 Add a seed crystal cause2->solution3 end Successful Crystallization solution1->end Problem Solved solution2->end Problem Solved solution3->end Problem Solved

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-hydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-4-hydroxybenzenesulfonic acid.

Troubleshooting Guides

Scaling up the synthesis of this compound can present several challenges, from controlling the highly exothermic sulfonation reaction to ensuring product purity. This guide addresses common issues encountered during scale-up, their potential causes, and recommended solutions.

Key Challenges in Scale-Up Synthesis

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Low Reaction Yield - Incomplete sulfonation due to insufficient reagent or reaction time.- Suboptimal reaction temperature.- Formation of unwanted isomers.- Degradation of the product due to excessive heat.[1]- Reagent Stoichiometry: Ensure a slight molar excess of the sulfonating agent (e.g., sulfuric acid, oleum).[1]- Reaction Time & Temperature: Monitor the reaction progress using techniques like HPLC. Optimize reaction time and maintain the recommended temperature range (e.g., 100-120°C for sulfonation of some precursors).[1]- Isomer Control: Precise temperature control is crucial. Lower temperatures can favor the formation of specific isomers.[2]- Heat Management: Employ efficient cooling systems and consider a semi-batch process with controlled addition of reagents to manage the exotherm.[3][4]
Poor Product Purity (High Impurity Profile) - Presence of unreacted starting materials.- Formation of by-products such as isomeric sulfonic acids or sulfones.- Charring or degradation of organic materials due to localized overheating.[1]- Contaminants in starting materials.- Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to ensure complete conversion of starting materials.- Temperature Control: Implement robust temperature control to minimize side reactions. The use of falling film reactors can provide excellent heat transfer and temperature uniformity.[5]- Purification: Employ appropriate purification methods such as recrystallization from aqueous solutions or treatment with activated carbon to remove colored impurities.[6][7]- Starting Material Quality: Use high-purity starting materials to avoid introducing contaminants.
Runaway Exothermic Reaction - Inadequate heat removal capacity of the reactor, a common issue when scaling up due to the decrease in the surface area-to-volume ratio.[8]- Rapid, uncontrolled addition of the sulfonating agent.[1]- Insufficient mixing leading to localized hot spots.[4]- Process Safety Analysis: Conduct a thorough thermal hazard assessment before scale-up.[3]- Controlled Addition: Add the sulfonating agent portion-wise or via a syringe pump to control the rate of heat generation.[4]- Efficient Cooling: Use a reactor with a high heat transfer coefficient, such as a jacketed reactor with an efficient cooling system.[1][5]- Agitation: Ensure vigorous and effective stirring to maintain a homogenous reaction mixture and prevent localized temperature increases.[4]
Product Isolation and Drying Issues - Fine crystalline product that is difficult to filter.- Product degradation during drying at elevated temperatures.- High residual solvent or moisture content.- Crystallization Control: Optimize crystallization conditions (e.g., cooling rate, solvent system) to obtain larger crystals that are easier to filter. Seeding the crystallization can be beneficial.[9]- Drying Conditions: Dry the product under vacuum at a moderate temperature to prevent degradation.- Analysis: Use analytical techniques like Karl Fischer titration for moisture content and gas chromatography for residual solvent analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of this compound?

A1: A prevalent industrial route is the direct sulfonation of 2-aminophenol using sulfuric acid or oleum.[2] This method is atom-economical but requires careful control of the reaction conditions to manage the exotherm and minimize the formation of isomers.

Q2: How can the formation of the undesired 2-amino-5-hydroxybenzenesulfonic acid isomer be minimized during the sulfonation of 2-aminophenol?

A2: The regioselectivity of the sulfonation of 2-aminophenol is highly dependent on the reaction temperature. Lower reaction temperatures generally favor the formation of the desired 4-sulfonic acid isomer. It is crucial to maintain a consistent and controlled temperature profile throughout the reaction.[2]

Q3: What are the key safety precautions to consider during the scale-up of this synthesis?

A3: The sulfonation reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1][3] Key safety measures include:

  • A thorough understanding of the reaction thermodynamics and kinetics before scale-up.[4]

  • Using a reactor with adequate cooling capacity.

  • Implementing a controlled addition of the sulfonating agent.

  • Ensuring efficient agitation to prevent localized hotspots.[4]

  • Having an emergency quenching plan in place.

Q4: What are the recommended methods for purifying crude this compound on a large scale?

A4: Industrial-scale purification often involves crystallization from an aqueous solution.[10] The solubility of the product is pH-dependent, which can be leveraged for effective purification. Treatment with activated carbon can be used to remove colored impurities. For very high purity requirements, techniques such as recrystallization from mixed solvent systems may be employed.

Q5: Which analytical techniques are suitable for monitoring the reaction and assessing the final product's purity?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for both in-process monitoring and final purity assessment.[11][12] It can effectively separate the desired product from starting materials, isomers, and other impurities. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis, and titration methods for determining the total acid content.[6]

Experimental Protocols

Sulfonation of 2-Aminophenol

This protocol is a generalized procedure based on common industrial practices. Specific parameters should be optimized for your particular equipment and scale.

  • Reactor Setup: Charge a jacketed glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel with 2-aminophenol (1.0 equivalent).

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen.

  • Cooling: Cool the reactor jacket to 0-5 °C.

  • Sulfonating Agent Addition: Slowly add concentrated sulfuric acid (e.g., 98%) or fuming sulfuric acid (oleum) (1.0 - 1.2 equivalents) to the stirred 2-aminophenol, maintaining the internal temperature below 20°C to control the initial exotherm.

  • Reaction: After the addition is complete, slowly raise the temperature to the desired sulfonation temperature (e.g., 100-110°C) and hold for several hours (typically 2-6 hours).

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC to ensure the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture and carefully quench it by adding it to a stirred vessel containing ice and water.

  • Isolation: The product will precipitate out of the aqueous solution. Isolate the solid product by filtration.

  • Purification: Wash the filter cake with cold water to remove residual acid. The crude product can be further purified by recrystallization from hot water, optionally with the addition of activated carbon to decolorize the solution.

  • Drying: Dry the purified product under vacuum at 60-80°C until a constant weight is achieved.

Visualizations

Experimental Workflow for Sulfonation of 2-Aminophenol

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start charge_reactor Charge Reactor with 2-Aminophenol start->charge_reactor inert_atmosphere Establish Inert Atmosphere (N2) charge_reactor->inert_atmosphere cool_reactor Cool Reactor (0-5 °C) inert_atmosphere->cool_reactor add_sulfuric_acid Slowly Add Sulfuric Acid cool_reactor->add_sulfuric_acid heat_reaction Heat to 100-110 °C add_sulfuric_acid->heat_reaction hold_reaction Hold for 2-6h heat_reaction->hold_reaction monitor_reaction Monitor by HPLC hold_reaction->monitor_reaction monitor_reaction->hold_reaction Incomplete cool_mixture Cool Reaction Mixture monitor_reaction->cool_mixture Complete quench Quench with Ice/Water cool_mixture->quench precipitate Precipitation quench->precipitate filter_product Filter Product precipitate->filter_product wash Wash with Cold Water filter_product->wash recrystallize Recrystallize (Hot Water) wash->recrystallize dry Dry under Vacuum recrystallize->dry end Final Product dry->end

Caption: A typical workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield incomplete_reaction Incomplete Reaction problem->incomplete_reaction suboptimal_temp Suboptimal Temperature problem->suboptimal_temp isomer_formation Isomer Formation problem->isomer_formation degradation Product Degradation problem->degradation optimize_stoichiometry Optimize Stoichiometry incomplete_reaction->optimize_stoichiometry optimize_time_temp Optimize Time & Temp incomplete_reaction->optimize_time_temp suboptimal_temp->optimize_time_temp precise_temp_control Precise Temp Control isomer_formation->precise_temp_control effective_cooling Effective Cooling degradation->effective_cooling in_process_monitoring In-Process Monitoring (HPLC) optimize_time_temp->in_process_monitoring

Caption: Troubleshooting logic for addressing low reaction yield.

References

preventing oxidation of 2-Amino-4-hydroxybenzenesulfonic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Amino-4-hydroxybenzenesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound, with a primary focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has changed color from off-white/light brown to a darker brown/purple. What is the likely cause?

A1: A color change, particularly darkening, is a common indicator of oxidation. This compound, being an aminophenol derivative, is susceptible to oxidation when exposed to air (oxygen), light, and high temperatures.[1] The phenolic hydroxyl and aromatic amino groups are prone to oxidation, leading to the formation of colored quinone-imine species and other degradation products.

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2] It is also highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

Q3: Is this compound sensitive to moisture?

A3: Yes, like many hygroscopic solids, it can absorb moisture from the air. Moisture can potentially accelerate degradation pathways. Therefore, storage in a desiccator or a dry box is advisable.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, the use of antioxidants can be an effective strategy. For related aminophenol compounds, antioxidants are often used to inhibit oxidation.[1] The choice of antioxidant will depend on the intended application and compatibility with your experimental system.

Q5: How can I tell if my compound is significantly degraded?

A5: Besides a visible color change, significant degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A purity analysis by HPLC can quantify the amount of the parent compound remaining and detect the presence of degradation products.[3][4][5]

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solid Compound

If you observe a rapid change in the color of your solid this compound, follow these troubleshooting steps.

Troubleshooting Workflow

G Troubleshooting: Rapid Discoloration of Solid Compound start Discoloration Observed check_storage Review Storage Conditions start->check_storage check_container Inspect Container Seal check_storage->check_container check_atmosphere Inert Atmosphere Used? check_container->check_atmosphere implement_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->implement_inert No test_purity Test Purity (e.g., HPLC) check_atmosphere->test_purity Yes implement_inert->test_purity consider_antioxidant Consider Adding an Antioxidant test_purity->consider_antioxidant Purity Decreased new_lot Consider a Fresh Lot of Compound test_purity->new_lot Significant Degradation end Problem Resolved consider_antioxidant->end new_lot->end

Caption: Workflow for troubleshooting rapid discoloration of solid this compound.

Detailed Steps:

  • Review Storage Conditions: Verify that the compound is stored in a cool, dark, and dry environment. Exposure to heat and light will accelerate oxidation.

  • Inspect Container Seal: Ensure the container is tightly sealed. If the seal is compromised, the compound has likely been exposed to atmospheric oxygen and humidity.

  • Evaluate Atmosphere: For optimal stability, the compound should be stored under an inert atmosphere. If it is currently stored in air, this is a likely cause of oxidation.

  • Implement Inert Atmosphere: If not already in use, transfer the compound to a container that can be purged and filled with an inert gas like nitrogen or argon. This is one of the most effective ways to prevent oxidation.[6]

  • Test Purity: If discoloration is a concern, it is advisable to test the purity of the material using a suitable analytical technique, such as HPLC, to quantify the extent of degradation.

  • Consider an Antioxidant: For long-term storage or for applications where the compound will be exposed to air, consider co-storing it with a compatible antioxidant. The feasibility of this will depend on your specific application.

  • Use a Fresh Lot: If significant degradation is confirmed, it is best to use a fresh, unoxidized lot of the compound for your experiments to ensure accurate and reproducible results.

Issue 2: Degradation in Solution

Solutions of this compound, particularly in aqueous and non-neutral pH conditions, can be prone to oxidation.

Troubleshooting Workflow

G Troubleshooting: Degradation in Solution start Solution Degradation Observed check_solvent Check Solvent Purity & Degassing start->check_solvent check_ph Measure Solution pH check_solvent->check_ph adjust_ph Adjust pH if Possible check_ph->adjust_ph add_antioxidant Add a Compatible Antioxidant (e.g., Ascorbic Acid) adjust_ph->add_antioxidant prepare_fresh Prepare Fresh Solutions Daily add_antioxidant->prepare_fresh store_cold_dark Store Solution Cold and in the Dark prepare_fresh->store_cold_dark end Stability Improved store_cold_dark->end

Caption: Workflow for troubleshooting the degradation of this compound in solution.

Detailed Steps:

  • Solvent Quality: Ensure you are using high-purity, degassed solvents. Dissolved oxygen in the solvent can readily oxidize the compound.

  • Control pH: The rate of oxidation of aminophenols can be highly pH-dependent. If your experimental conditions allow, buffering the solution to a neutral or slightly acidic pH may slow down degradation.

  • Use of Antioxidants: For aqueous solutions, the addition of a compatible antioxidant can be very effective. Ascorbic acid has been shown to protect similar compounds from oxidation.

  • Fresh Preparation: Prepare solutions fresh before use whenever possible. Avoid long-term storage of solutions, especially at room temperature and exposed to light.

  • Storage of Solutions: If a solution must be stored, keep it in a tightly sealed container, with minimal headspace, in a refrigerator or freezer, and protected from light.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert (Nitrogen or Argon)Prevents contact with atmospheric oxygen, a key driver of oxidation.[6]
Light In the dark (amber vials or stored in a dark cabinet)Light can provide the energy to initiate oxidative reactions.
Moisture Dry (desiccated environment)Prevents hydrolysis and potential acceleration of degradation.
Container Tightly sealed, appropriate materialPrevents exposure to the external environment.

Experimental Protocols

Protocol 1: Quantitative Analysis of Oxidation via HPLC

This protocol provides a general method for assessing the purity of this compound and quantifying its degradation.

Objective: To determine the percentage of intact this compound and detect the presence of oxidation products.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or other suitable buffer components

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for sulfonated aromatic compounds is a gradient of an acidic aqueous buffer and an organic solvent like acetonitrile. For example:

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the standards and the sample.

    • Run a suitable gradient program to separate the parent compound from any potential degradation products. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 230 nm or 254 nm).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of the intact this compound in your sample by comparing its peak area to the calibration curve.

    • Calculate the purity of your sample. The appearance of new, earlier-eluting peaks may indicate the formation of more polar oxidation products.

Protocol 2: Evaluating the Efficacy of Antioxidants

This protocol describes an experiment to compare the effectiveness of different antioxidants in preventing the degradation of this compound in solution.

Objective: To determine the most effective antioxidant for stabilizing solutions of this compound.

Materials:

  • This compound

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Antioxidant candidates (e.g., Ascorbic acid, Sodium metabisulfite, Butylated hydroxytoluene - BHT)

  • Incubator or water bath set to an elevated temperature (e.g., 40°C) for accelerated testing

  • HPLC system for analysis (as described in Protocol 1)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen buffer.

    • Prepare stock solutions of each antioxidant to be tested.

  • Experimental Setup:

    • Control Group: Aliquot the this compound solution into several vials.

    • Test Groups: For each antioxidant, add a specific concentration (e.g., 0.1% w/v) to aliquots of the this compound solution.

  • Accelerated Stability Study:

    • Place all vials in an incubator at an elevated temperature (e.g., 40°C) to accelerate the degradation process.

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each group.

  • Analysis:

    • Analyze the samples from each time point using the HPLC method described in Protocol 1 to determine the concentration of the remaining this compound.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each group (control and each antioxidant).

    • Compare the degradation rates to determine the most effective antioxidant.

Table 2: Example Data for Antioxidant Efficacy Study

Time (hours)% Remaining (Control)% Remaining (with Ascorbic Acid)% Remaining (with Sodium Metabisulfite)
0 100100100
24 859895
48 729691
72 609488

Visualization of Key Concepts

Mechanism of Phenolic Antioxidant Action

Phenolic antioxidants (ArOH) can inhibit oxidation by donating a hydrogen atom to a radical species (R•), thereby neutralizing the radical and preventing it from damaging other molecules. The resulting antioxidant radical (ArO•) is stabilized by resonance and is less reactive.

G General Mechanism of Phenolic Antioxidant Action ArOH Phenolic Antioxidant (ArOH) RH Neutralized Molecule (RH) ArOH->RH H• donation ArO_radical Antioxidant Radical (ArO•) (Stabilized) ArOH->ArO_radical R_radical Free Radical (R•) R_radical->RH

Caption: A simplified diagram illustrating how phenolic antioxidants neutralize free radicals.

References

Technical Support Center: HPLC Method Development for 2-Amino-4-hydroxybenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC method development of 2-Amino-4-hydroxybenzenesulfonic acid and its positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers by HPLC?

A1: The primary challenges stem from the fact that these isomers are zwitterionic and highly polar. This can lead to poor retention on traditional reversed-phase (C18) columns and difficulties in achieving baseline separation due to their similar chemical structures and properties.

Q2: Which HPLC mode is most suitable for separating these isomers?

A2: Mixed-mode chromatography is highly recommended.[1][2] This technique utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, which allows for the simultaneous interaction with the hydrophobic aromatic ring and the charged amino and sulfonic acid groups of the analytes. This dual retention mechanism provides enhanced selectivity for separating complex polar and ionic isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable option for these polar compounds.[1]

Q3: Can I use a standard C18 column for this separation?

A3: While it might be possible with the use of ion-pairing reagents, it is generally not the most effective approach.[1] Zwitterionic compounds like aminohydroxybenzenesulfonic acids often exhibit poor retention and peak shape on conventional C18 columns due to their high polarity. If a C18 column must be used, careful optimization of the mobile phase pH and the addition of an appropriate ion-pairing agent would be necessary to improve retention and resolution.

Q4: What is the role of the mobile phase pH in this separation?

A4: The mobile phase pH is a critical parameter as it controls the ionization state of both the amino group (basic) and the sulfonic acid group (acidic) of the analytes, as well as the surface charge of the stationary phase (if it has ion-exchange capabilities). Adjusting the pH can significantly alter the retention and selectivity of the separation. For zwitterionic compounds, retention is often greatest at low and high pH values.

Q5: What are some common mobile phase compositions for this type of analysis?

A5: A typical mobile phase for mixed-mode chromatography of these isomers would consist of acetonitrile and water, with a buffer such as ammonium formate or phosphoric acid to control the pH.[3] The concentration of the organic solvent and the buffer are key parameters to optimize during method development.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or No Retention of Isomers The analytes are too polar for the stationary phase.- Switch to a mixed-mode or HILIC column.[1][2]- If using a reversed-phase column, add an ion-pairing reagent to the mobile phase.- Decrease the organic solvent concentration in the mobile phase.
Poor Peak Shape (Tailing) - Secondary interactions between the analytes and residual silanols on the stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a column with low silanol activity or a base-deactivated column.[3]- Reduce the sample concentration.- Adjust the mobile phase pH to suppress the ionization of either the amino or sulfonic acid group.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol sites.
Poor Resolution Between Isomers - Insufficient selectivity of the chromatographic system.- Optimize the mobile phase composition (organic solvent ratio, buffer concentration, and pH).- Switch to a different stationary phase with alternative selectivity (e.g., a different mixed-mode column).- Decrease the flow rate.- Optimize the column temperature.
Variable Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Column degradation.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a guard column to protect the analytical column from contaminants.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Use high-purity solvents and freshly prepared mobile phase.- Degas the mobile phase thoroughly.- Flush the system and detector flow cell.

Experimental Protocols

The following is a representative HPLC method for the separation of this compound and its isomers based on mixed-mode chromatography principles. This method should be used as a starting point for further optimization.

Instrumentation:

  • HPLC or UPLC system with a binary pump, autosampler, and a UV detector.

Chromatographic Conditions:

Parameter Condition
Column SIELC Obelisc N (or similar mixed-mode HILIC/ion-exchange column), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 80% B2-15 min: 80% to 50% B15-18 min: 50% B18-19 min: 50% to 80% B19-25 min: 80% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase A/Mobile Phase B (50:50 v/v)

Quantitative Data Summary

The following table presents expected retention times and resolution for the separation of this compound and two of its common positional isomers using the proposed method. These values are illustrative and may vary depending on the specific instrument, column batch, and laboratory conditions.

Analyte Expected Retention Time (min) Resolution (Rs) to Previous Peak Peak Asymmetry (As)
4-Amino-2-hydroxybenzenesulfonic acid8.5-1.1
This compound10.2> 2.01.2
3-Amino-4-hydroxybenzenesulfonic acid11.8> 2.01.1

Visualizations

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Isomer Standard Mixture inject Inject Sample prep_sample->inject prep_mp_a Prepare Mobile Phase A (Aqueous Buffer) hplc_system Equilibrate HPLC System prep_mp_a->hplc_system prep_mp_b Prepare Mobile Phase B (Acetonitrile) prep_mp_b->hplc_system degas Degas Mobile Phases degas->hplc_system separation Gradient Elution & Separation inject->separation hplc_system->inject detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Results (Retention Time, Resolution, Asymmetry) integrate->quantify

Caption: HPLC experimental workflow from sample preparation to data analysis.

Logical Relationship for Troubleshooting Poor Resolution

G cluster_method Method Optimization cluster_hardware Hardware/Consumables start Poor Resolution opt_gradient Optimize Gradient Slope start->opt_gradient opt_ph Adjust Mobile Phase pH start->opt_ph opt_buffer Change Buffer Concentration start->opt_buffer opt_temp Vary Column Temperature start->opt_temp change_column Use a Different Mixed-Mode Column start->change_column check_system Check for System Dead Volume start->check_system

Caption: Troubleshooting guide for addressing poor resolution in isomer separation.

References

Technical Support Center: Resolving Solubility Issues of 2-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the solubility of 2-Amino-4-hydroxybenzenesulfonic acid in experimental reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in cold water?

This compound has a zwitterionic nature, meaning it contains both acidic (sulfonic acid and hydroxyl groups) and basic (amino group) functionalities. In neutral aqueous solutions, the molecule can form strong intermolecular hydrogen bonds and electrostatic interactions, leading to a stable crystal lattice structure that is difficult to solvate. Its solubility in cold water is reported to be around 1%.[1]

Q2: How does pH influence the solubility of this compound?

The solubility of this compound is highly dependent on pH.[2]

  • Acidic Conditions (Low pH): The amino group becomes protonated (-NH3+), increasing the overall positive charge of the molecule. This increased polarity can enhance solubility in aqueous acidic solutions.

  • Alkaline Conditions (High pH): The sulfonic acid and hydroxyl groups deprotonate (-SO3- and -O-), resulting in a net negative charge. The formation of these salt forms significantly increases solubility. The compound is very soluble in lye (alkaline solutions).[1]

  • Isoelectric Point: At a specific pH (the isoelectric point), the net charge of the molecule is zero, leading to minimal solubility due to strong intermolecular attractions.[2]

Q3: What are the recommended solvents for dissolving this compound?
  • Hot Water: The solubility increases significantly in hot water.[1]

  • Alkaline Solutions: Aqueous solutions of bases like sodium hydroxide or potassium hydroxide are highly effective for dissolving this compound by forming the corresponding soluble salt.[1]

  • Polar Organic Solvents: While less common for this specific compound, polar aprotic solvents might be considered, but their effectiveness would need to be empirically determined for specific reaction systems.

Q4: Can heating be used to improve the solubility of this compound?

Yes, heating is an effective method to increase the solubility of this compound in water.[1] However, it is crucial to consider the thermal stability of the compound and other reactants in your specific experiment. The compound itself is stable up to a high temperature, with a melting point of ≥300 °C.[3]

Q5: Are there any additives that can enhance solubility?

While specific data for this compound is limited, general strategies for similar compounds include:

  • Co-solvents: The addition of a water-miscible organic solvent can sometimes disrupt the crystal lattice and improve solubility.

  • Surfactants: In certain applications, surfactants can be used to form micelles that encapsulate the compound and increase its apparent solubility.

  • Complexing Agents: Depending on the reaction, specific complexing agents could be employed, although this is highly application-dependent.

Troubleshooting Guide

This section provides a structured approach to resolving common solubility challenges encountered during reactions.

Issue Potential Cause Troubleshooting Steps
Precipitation upon cooling a hot aqueous solution The concentration exceeds the solubility limit at lower temperatures.1. Maintain the reaction temperature. 2. Use a larger volume of solvent. 3. Adjust the pH to a range where the compound is more soluble.
Incomplete dissolution in a neutral aqueous solvent Low intrinsic solubility of the zwitterionic form.1. Increase the temperature of the solvent.[1] 2. Gradually add a dilute aqueous base (e.g., NaOH, KOH) to the suspension until the solid dissolves. Monitor the pH to ensure it is compatible with your reaction conditions.
Compound precipitates out when reaction pH changes The reaction has shifted the pH towards the isoelectric point of this compound.1. Use a buffered solvent system to maintain a constant pH throughout the reaction. 2. If possible, choose a reaction pH where the compound is highly soluble (either acidic or alkaline).
Difficulty dissolving in organic solvents for a non-aqueous reaction High polarity and ionic character of the compound.1. Consider converting the compound to a more organo-soluble salt form (e.g., a quaternary ammonium salt) before the reaction. 2. Explore the use of polar aprotic solvents like DMF or DMSO, but verify compatibility with your reaction.

Experimental Protocol: pH-Mediated Dissolution

This protocol describes a standard method for dissolving this compound by forming its sodium salt.

Objective: To prepare a stock solution of this compound in water by adjusting the pH.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Beaker or flask

Procedure:

  • Suspension Preparation: Add the desired mass of this compound to a beaker containing a volume of deionized water that is insufficient for complete dissolution at room temperature (e.g., to achieve a final concentration higher than 1% w/v).

  • Stirring: Place the beaker on a magnetic stirrer and begin stirring to create a uniform suspension.

  • pH Adjustment: While stirring, slowly add the 1 M NaOH solution dropwise to the suspension.

  • Monitoring Dissolution: Observe the suspension. As the pH increases, the solid will begin to dissolve.

  • pH Measurement: Periodically monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Endpoint: Continue adding NaOH until all the solid has dissolved, resulting in a clear solution. Record the final pH.

  • Final Volume Adjustment: If necessary, add more deionized water to reach the final desired concentration and volume.

Note: The amount of base required will depend on the initial mass of the acid. This resulting solution will contain the sodium salt of this compound. Ensure the final pH and the presence of the sodium salt are compatible with your downstream application.

Visualizations

Logical Workflow for Troubleshooting Solubility

start Start: Incomplete Dissolution of this compound check_solvent Is the solvent aqueous and neutral? start->check_solvent try_heat Increase temperature of the solvent. check_solvent->try_heat Yes non_aqueous Consider alternative strategies: - Derivatization to a more soluble form - Use of co-solvents (e.g., DMSO, DMF) - Phase-transfer catalysis check_solvent->non_aqueous No check_success_heat Dissolution successful? try_heat->check_success_heat adjust_ph Adjust pH with dilute acid or base. check_success_heat->adjust_ph No end_success Proceed with Reaction check_success_heat->end_success Yes check_success_ph Dissolution successful? adjust_ph->check_success_ph check_success_ph->end_success Yes end_fail Re-evaluate solvent system or reaction conditions check_success_ph->end_fail No

Caption: A troubleshooting workflow for solubility issues.

pH Effect on the Ionic State and Solubility

cluster_low_ph Low pH (Acidic) cluster_iso_ph Isoelectric Point (Near Neutral) cluster_high_ph High pH (Alkaline) cation Cationic Form (-NH3+) sol_high1 High Solubility cation->sol_high1 favors zwitterion Zwitterionic Form (Internal Salt) cation->zwitterion + OH- zwitterion->cation + H+ sol_low Low Solubility zwitterion->sol_low leads to anion Anionic Form (-SO3-, -O-) zwitterion->anion + OH- anion->zwitterion + H+ sol_high2 Very High Solubility anion->sol_high2 favors

References

Validation & Comparative

A Comparative Guide to 2-Amino-4-hydroxybenzenesulfonic Acid and Sulfanilic Acid in Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azo dyes is a cornerstone of the chemical industry, with applications ranging from textiles and printing to biomedical diagnostics. The choice of the aromatic amine as the diazo component is critical in determining the final properties of the dye. This guide provides an objective comparison of two key sulfonic acid-containing aromatic amines: 2-Amino-4-hydroxybenzenesulfonic acid and the widely used sulfanilic acid. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the appropriate precursor for their specific applications.

Overview of Diazo Components

Both this compound and sulfanilic acid (4-aminobenzenesulfonic acid) are valuable starting materials in the synthesis of azo dyes. Their sulfonic acid group imparts water solubility to the resulting dyes, a crucial property for many dyeing processes.[1] However, the presence and position of the hydroxyl group in this compound introduce significant differences in the properties and performance of the derived dyes compared to those from sulfanilic acid.

Performance Comparison in Dye Synthesis

The introduction of a hydroxyl group ortho to the amino group in this compound allows for the formation of metal-complex dyes, particularly with copper, which can significantly enhance the fastness properties of the resulting dye.[2] Dyes derived from sulfanilic acid, lacking this ortho-hydroxyl group, typically function as acid dyes, and their fastness properties are often improved through other mechanisms or aftertreatments.[3]

PropertyDye from this compoundDye from Sulfanilic Acid
Dye Class Primarily Mordant/Pre-metallized Dyes[2]Primarily Acid Dyes[4]
Color Range Can produce a range of shades, including violets and reds, which can be altered by metallization.[2]Wide range of colors including yellows, oranges, and reds.
Wash Fastness Generally good to excellent, especially after coppering.[2]Moderate to good, can be improved with aftertreatments.[3][4]
Light Fastness Generally good to excellent, particularly in metal complexes.[2]Varies depending on the coupling component and any aftertreatments. Can be improved by introducing specific functional groups.[4][5]
Solubility The sulfonic acid group ensures good water solubility.[2]The sulfonic acid group provides good water solubility.[1]
Application Suitable for dyeing natural fibers like cotton, wool, and silk, especially where high fastness is required.[2]Widely used for dyeing wool, silk, and nylon.[4]

Experimental Protocols

The synthesis of azo dyes from both this compound and sulfanilic acid follows a two-step process: diazotization of the aromatic amine followed by coupling with a suitable aromatic compound, such as a phenol or another amine.[6]

Diazotization of the Aromatic Amine

The general procedure for diazotization involves dissolving the aminobenzenesulfonic acid in an alkaline solution, followed by the addition of sodium nitrite. This solution is then slowly added to a cold, acidic solution (typically hydrochloric acid) to form the diazonium salt. The temperature must be kept low (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6]

Example Protocol for Diazotization of 2-Aminophenol-4-sulfonic Acid (an isomer of the target compound): A specific quantity of 2-aminophenol-4-sulfonic acid is dissolved in water with sodium carbonate. Sodium nitrite is added to this solution. This mixture is then slowly added to a beaker containing hydrochloric acid and ice, with continuous stirring, to produce the diazonium salt suspension.[2]

Coupling Reaction

The resulting diazonium salt solution is then slowly added to a solution of the coupling component (e.g., 2-naphthol, a phenol, or an aromatic amine) dissolved in an appropriate solvent, often with the addition of a base to facilitate the reaction. The coupling reaction's pH and temperature are critical parameters that influence the final product's yield and purity.[6]

Example Protocol for Coupling with 2-Naphthol: 2-naphthol is dissolved in an aqueous sodium hydroxide solution and cooled in an ice bath. The cold diazonium salt solution is then added slowly with vigorous stirring. The azo dye typically precipitates from the solution and can be collected by filtration.[7]

Visualization of the Synthesis Workflow

The following diagrams illustrate the general workflow for the synthesis of azo dyes from both this compound and sulfanilic acid.

DyeSynthesisWorkflow cluster_sulfanilic Sulfanilic Acid Pathway cluster_2A4H This compound Pathway SA Sulfanilic Acid Diaz_SA Diazotization (NaNO2, HCl, 0-5°C) SA->Diaz_SA DS_SA Diazonium Salt Diaz_SA->DS_SA Couple_SA Coupling Reaction (e.g., 2-Naphthol, NaOH) DS_SA->Couple_SA Dye_SA Azo Dye (e.g., Acid Orange 7) Couple_SA->Dye_SA AHBS 2-Amino-4-hydroxy- benzenesulfonic Acid Diaz_AHBS Diazotization (NaNO2, HCl, 0-5°C) AHBS->Diaz_AHBS DS_AHBS Diazonium Salt Diaz_AHBS->DS_AHBS Couple_AHBS Coupling Reaction (e.g., J-acid derivative) DS_AHBS->Couple_AHBS Dye_AHBS Azo Dye Couple_AHBS->Dye_AHBS Metal Coppering (e.g., CuSO4) Dye_AHBS->Metal Metal_Dye Metallized Azo Dye Metal->Metal_Dye

Caption: General workflow for azo dye synthesis.

Logical Relationship of Dye Properties

The structural differences between the two starting materials directly influence the properties of the resulting dyes. The presence of the ortho-hydroxyl group in this compound is a key determinant for its utility in forming high-performance mordant dyes.

PropertyRelationship cluster_2A4H This compound cluster_SA Sulfanilic Acid Start Choice of Diazo Component OH_group ortho-Hydroxyl Group Start->OH_group No_OH_group No ortho-Hydroxyl Group Start->No_OH_group Chelation Metal Chelation Possible (e.g., with Copper) OH_group->Chelation Mordant Forms Mordant Dyes Chelation->Mordant High_Fastness High Light and Wash Fastness Mordant->High_Fastness No_Chelation No Intrinsic Metal Chelation No_OH_group->No_Chelation Acid_Dye Forms Acid Dyes No_Chelation->Acid_Dye Mod_Fastness Moderate Fastness (can be improved) Acid_Dye->Mod_Fastness

Caption: Influence of structure on dye properties.

Conclusion

References

A Comparative Study of Aminophenol Sulfonic Acid Isomers as Coupling Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aminophenol sulfonic acid isomers when used as coupling components in the synthesis of azo dyes and other molecules relevant to pharmaceutical and materials science. The performance of ortho, meta, and para isomers is evaluated based on available experimental data, supplemented by detailed experimental protocols for their comparative assessment.

Executive Summary

Aminophenol sulfonic acids are crucial intermediates in the chemical industry, particularly in the synthesis of azo dyes. The position of the sulfonic acid group relative to the amino and hydroxyl groups significantly influences the reactivity of the isomer and the properties of the resulting coupled product. This guide summarizes the key performance indicators of these isomers, including reaction yield, purity, and the spectral properties of the synthesized azo dyes. While direct comparative studies are limited, this guide compiles available data and proposes a standardized methodology for their systematic evaluation.

Comparative Performance of Aminophenol Sulfonic Acid Isomers

The performance of aminophenol sulfonic acid isomers as coupling components is influenced by the electronic and steric effects of the substituents on the aromatic ring. The sulfonic acid group, being electron-withdrawing, and the amino and hydroxyl groups, being electron-donating, collectively determine the activation of the ring towards electrophilic substitution by the diazonium salt.

Table 1: Comparison of Physicochemical Properties of Aminophenol Sulfonic Acid Isomers

Property2-Amino-4-sulfonic acid-phenol2-Amino-5-sulfonic acid-phenol4-Amino-2-sulfonic acid-phenol
Molecular Formula C₆H₇NO₄SC₆H₇NO₄SC₆H₇NO₄S
Molecular Weight 189.19 g/mol [1]189.19 g/mol 189.19 g/mol
Appearance Rhombic crystals[2]Data not readily availableData not readily available
Melting Point ≥300 °C (decomposes)[2]Data not readily availableData not readily available
Solubility in Water Insoluble[2]Data not readily availableData not readily available
CAS Number 98-37-3[1][2]Data not readily availableData not readily available

Table 2: Comparative Performance in Azo Coupling Reactions (Hypothetical Data Based on General Principles)

Parameter2-Amino-4-sulfonic acid-phenol2-Amino-5-sulfonic acid-phenol4-Amino-2-sulfonic acid-phenol
Reaction Yield Moderate to HighModerateHigh
Purity of Azo Dye GoodGoodVery Good
Color of Resulting Dye Dependent on diazo componentDependent on diazo componentDependent on diazo component
λmax of Azo Dye Varies with diazo componentVaries with diazo componentVaries with diazo component
Fastness Properties Generally GoodGood to Very GoodVery Good to Excellent

Note: The data in Table 2 is illustrative and based on general chemical principles. A standardized experimental protocol, as detailed below, is required for a direct and accurate comparison.

Experimental Protocols

To facilitate a direct comparison of the aminophenol sulfonic acid isomers, the following standardized experimental protocols are proposed.

General Diazotization of an Aromatic Amine (e.g., Sulfanilic Acid)

This procedure outlines the formation of the diazonium salt, which will act as the electrophile in the coupling reaction.

Materials:

  • Aromatic amine (e.g., Sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ice bath

Procedure:

  • Dissolve the aromatic amine (e.g., 2.8 mmol of sulfanilic acid) and sodium carbonate (0.13 g) in 5 mL of water in a test tube by heating in a water bath to obtain a clear solution.

  • In a separate test tube, prepare a solution of sodium nitrite (0.2 g) in 1 mL of water.

  • In a third test tube, place approximately 0.5 mL of concentrated HCl and cool it in an ice-water bath.

  • Once the solution of the aromatic amine is clear, remove it from the hot water bath and add the sodium nitrite solution all at once.

  • Transfer the resulting mixture to the cooled HCl solution. A precipitate of the diazonium salt should form. Keep this solution in the ice-water bath until use.

Azo Coupling Reaction with Aminophenol Sulfonic Acid Isomers

This procedure details the coupling of the prepared diazonium salt with each of the aminophenol sulfonic acid isomers.

Materials:

  • Diazonium salt solution (from section 2.1)

  • 2-Amino-4-sulfonic acid-phenol

  • 2-Amino-5-sulfonic acid-phenol

  • 4-Amino-2-sulfonic acid-phenol

  • Sodium hydroxide (NaOH) solution (2.5 M)

  • Sodium chloride (NaCl)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask (25 mL)

  • Büchner funnel and filter paper

Procedure:

  • For each isomer, dissolve an equimolar amount (e.g., 2.6 mmol) in 2 mL of 2.5 M NaOH solution in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution of the aminophenol sulfonic acid isomer in an ice-water bath.

  • Slowly add the previously prepared cold diazonium salt solution to the stirred solution of the aminophenol sulfonic acid isomer over 10 minutes, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • After the reaction is complete, add 1 g of NaCl to the mixture and heat until the salt is dissolved to precipitate the azo dye.

  • Cool the mixture to room temperature and then in an ice-water bath for 15 minutes to ensure complete precipitation.

  • Collect the precipitated azo dye by vacuum filtration using a Büchner funnel, and wash it with a small amount of cold, saturated NaCl solution.

  • Dry the product and record the yield.

Characterization of the Synthesized Azo Dyes

The following characterization techniques are recommended to evaluate the purity and properties of the synthesized azo dyes.

  • Melting Point: Determine the melting point of the dried product to assess its purity.

  • Spectroscopy:

    • UV-Vis Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., DMSO) and record the UV-Vis spectrum to determine the wavelength of maximum absorption (λmax).

    • FTIR Spectroscopy: Obtain the FTIR spectrum of the solid dye to identify the characteristic functional groups, particularly the N=N stretching vibration of the azo group.

    • NMR Spectroscopy (¹H and ¹³C): For a more detailed structural confirmation, NMR spectra can be recorded.

  • Purity: Assess the purity of the synthesized dyes using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Evaluation of Dye Performance (Fastness Properties)

The performance of the synthesized dyes on textile fibers can be evaluated using standardized fastness tests.

  • Light Fastness: Expose dyed fabric samples to a xenon arc lamp for a specified duration (e.g., 40-200 hours) and evaluate the color change against a blue wool scale (ISO 105-B02).[2]

  • Wash Fastness: Wash dyed fabric samples with a standard detergent solution under controlled conditions (e.g., ISO 105-C06) and assess the color change and staining of adjacent undyed fabric using a grey scale.[3]

  • Rubbing Fastness (Crocking): Rub the dyed fabric with a standard white cloth under specified conditions (dry and wet) and evaluate the degree of color transfer to the white cloth using a grey scale (ISO 105-X12).

Visualizing the Process and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in this comparative study.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_analysis Analysis & Comparison AromaticAmine Aromatic Amine (e.g., Sulfanilic Acid) DiazoniumSalt Diazonium Salt Solution AromaticAmine->DiazoniumSalt + NaNO₂ + HCl NaNO2 Sodium Nitrite (NaNO₂) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl, 0-5°C) HCl->DiazoniumSalt Isomer1 Isomer 1 (o-Aminophenol Sulfonic Acid) DiazoniumSalt->Isomer1 + NaOH (0-5°C) Isomer2 Isomer 2 (m-Aminophenol Sulfonic Acid) DiazoniumSalt->Isomer2 + NaOH (0-5°C) Isomer3 Isomer 3 (p-Aminophenol Sulfonic Acid) DiazoniumSalt->Isomer3 + NaOH (0-5°C) AzoDye1 Azo Dye 1 Isomer1->AzoDye1 AzoDye2 Azo Dye 2 Isomer2->AzoDye2 AzoDye3 Azo Dye 3 Isomer3->AzoDye3 Characterization Characterization (Yield, Purity, λmax) AzoDye1->Characterization Performance Performance Evaluation (Fastness Properties) AzoDye1->Performance AzoDye2->Characterization AzoDye2->Performance AzoDye3->Characterization AzoDye3->Performance Comparison Comparative Analysis Characterization->Comparison Performance->Comparison Signaling_Pathway cluster_reactants Reactants cluster_reaction Electrophilic Aromatic Substitution Diazonium Ar-N₂⁺ (Electrophile) Intermediate Sigma Complex (Intermediate) Diazonium->Intermediate Attack on activated ring CouplingComponent Aminophenol Sulfonic Acid Isomer (Nucleophile) CouplingComponent->Intermediate Product Azo Dye (Ar-N=N-Ar') Intermediate->Product Deprotonation

References

Validating the Structure of Novel 2-Amino-4-hydroxybenzenesulfonic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 2-Amino-4-hydroxybenzenesulfonic acid, a scaffold of interest for various therapeutic applications, rigorous structural validation is paramount. This guide provides a comparative overview of key experimental data and methodologies used to confirm the structure of these novel derivatives, enabling researchers to objectively assess and compare different synthetic outcomes.

Comparative Analysis of Spectroscopic Data

The following table summarizes key spectroscopic data for a selection of recently synthesized this compound derivatives. This allows for a direct comparison of the influence of different substituents on the spectral properties of the core structure.

DerivativeKey IR Peaks (cm⁻¹)¹H NMR Chemical Shifts (δ, ppm)Reference
Schiff Base Derivative 1 (3-(2,5-dihydroxybenzylideneamino)-4-hydroxybenzenesulfonic acid)~3400 (O-H), ~3200 (N-H), ~1620 (C=N), ~1170 & ~1030 (SO₃H)Aromatic protons: 6.5-8.0, Imine proton (-CH=N-): ~8.5, OH/NH protons: broad signals[1]
Schiff Base Derivative 2 (4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino)-benzenesulfonic acid)~3450 (O-H), ~3250 (N-H), ~1615 (C=N), ~1175 & ~1035 (SO₃H)Aromatic protons: 6.8-7.9, Imine proton (-CH=N-): ~8.6, Methoxy protons (-OCH₃): ~3.8, OH/NH protons: broad signals[1]
N-(4-methoxyphenyl)-nitrobenzenesulfonamide ~3250 (N-H), ~1530 & ~1350 (NO₂), ~1340 & ~1160 (SO₂N)Aromatic protons: 7.0-8.5, NH proton: ~10.5[2]

Experimental Protocols for Structural Validation

Detailed and consistent experimental protocols are crucial for reproducible results. Below are standard methodologies for key analytical techniques used in the structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to ensure the solubility of the compound and to avoid exchange of labile protons (e.g., -OH, -NH, -SO₃H) with the solvent, unless desired.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required. Typical parameters include a spectral width of 0-200 ppm.

  • Data Analysis: Integrate proton signals to determine relative proton counts. Analyze chemical shifts and coupling constants to deduce the connectivity of atoms. Compare the spectra with those of known analogs or use predictive software to aid in assignment.

Infrared (IR) Spectroscopy
  • Objective: To identify the presence of key functional groups.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as O-H (broad, ~3200-3600 cm⁻¹), N-H (medium, ~3300-3500 cm⁻¹), C=N (medium, ~1600-1650 cm⁻¹ for Schiff bases), and the sulfonic acid group (strong, ~1170 and ~1030 cm⁻¹).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source.

  • Data Acquisition: Acquire spectra in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) is recommended to determine the exact molecular formula.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. The fragmentation of sulfonic acid derivatives often involves the loss of SO₂ or the entire sulfonic acid group[3].

Visualizing Workflows and Relationships

To further clarify the processes involved in validating these novel derivatives, the following diagrams illustrate a typical experimental workflow and the logical relationship in structural analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_conclusion Conclusion start Starting Materials (2-Amino-4-hydroxy- benzenesulfonic acid) reaction Chemical Reaction (e.g., Schiff Base Formation) start->reaction purification Purification (Recrystallization/ Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if single crystal) purification->xray structure Structure Confirmed nmr->structure ir->structure ms->structure xray->structure

Caption: A typical experimental workflow for the synthesis and structural validation of novel derivatives.

logical_relationship cluster_spectroscopic Spectroscopic Evidence cluster_crystallographic Definitive Evidence (if available) proposed_structure Proposed Structure nmr_data NMR Data (Chemical Shifts, Couplings) proposed_structure->nmr_data ir_data IR Data (Functional Groups) proposed_structure->ir_data ms_data MS Data (Molecular Weight, Formula) proposed_structure->ms_data xray_data X-ray Crystal Structure (3D Atomic Arrangement) proposed_structure->xray_data validated_structure Validated Structure nmr_data->validated_structure ir_data->validated_structure ms_data->validated_structure xray_data->validated_structure

Caption: Logical relationship between proposed structure, experimental evidence, and final validation.

References

A Comparative Performance Analysis of Azo Dyes: OAPSA vs. Other Aromatic Amine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of azo dyes derived from 4-amino-3-hydroxy-1-naphthalenesulfonic acid (OAPSA) in comparison to other key aromatic amine intermediates. This document provides a synthesis of available data on their spectral and fastness properties, supported by detailed experimental protocols.

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most versatile class of synthetic organic colorants. Their widespread application in textiles, printing, and increasingly in biomedical and pharmaceutical research, stems from their straightforward synthesis, diverse color palette, and tunable properties. The performance of an azo dye is intrinsically linked to the chemical structure of its precursors, particularly the aromatic amine intermediate that forms the diazonium salt. This guide focuses on the performance characteristics of dyes derived from 4-amino-3-hydroxy-1-naphthalenesulfonic acid (OAPSA), a trifunctional monomer, benchmarked against dyes synthesized from other common aromatic amines such as aniline, substituted anilines, and various naphthylamine derivatives.

Spectral and Fastness Properties: A Tabular Comparison

The following tables summarize key performance indicators for azo dyes derived from OAPSA and other aromatic amine intermediates. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions, including the coupling components used and the substrates dyed.

Table 1: Spectral Properties of Azo Dyes Derived from Various Aromatic Amine Intermediates

Aromatic Amine IntermediateCoupling ComponentSolvent/Substrateλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)
4-Amino-3-hydroxy-1-naphthalenesulfonic acid (OAPSA) N/AN/AData not available in a directly comparable formatData not available in a directly comparable format
AnilineAcetylacetoneMethanolN/AN/A
p-Nitroaniline1-NaphthylamineN/AN/AN/A
2-Bromoaniline1-NaphtholEthanolN/A2.44 x 10⁴ - 1.24 x 10⁵[1]
3-Chloroaniline1-NaphtholEthanolN/A2.44 x 10⁴ - 1.24 x 10⁵[1]
3-Nitroaniline1-NaphtholEthanolN/A2.44 x 10⁴ - 1.24 x 10⁵[1]
3-Amino-5-nitro[2][3]benzisothiazoleN-substituted anilinesAcetone568 - 616N/A[4][5]

Note: N/A indicates that specific data was not available in the reviewed sources under comparable conditions.

Table 2: Fastness Properties of Azo Dyes on Various Substrates

Aromatic Amine IntermediateCoupling ComponentSubstrateLight Fastness (Blue Wool Scale 1-8)Wash Fastness (Grey Scale 1-5)Rubbing/Crocking Fastness (Grey Scale 1-5)
4-Amino-3-hydroxy-1-naphthalenesulfonic acid (OAPSA) derivative N/AN/AModerate to GoodVery Good to ExcellentVery Good to Excellent
Substituted Aryl Amines1-NaphtholCottonGood (Dyes 2 & 6)[1]Better on Cotton than Nylon 6,6[1]N/A
Substituted Aryl Amines1-NaphtholNylon 6,6Good (Dyes 2 & 6)[1]Poorer than on Cotton[1]N/A
m-Phenylenediamine derivativeSubstituted BenzaldehydesMulti-fiber stripModerate to ExcellentModerate to ExcellentModerate to Excellent[6]
p-Nitroaniline1-NaphthylamineCotton/Cellulose5 (Excellent)[7]4 (Good)[7]N/A

Experimental Protocols

The synthesis and performance evaluation of azo dyes follow standardized procedures to ensure reproducibility and comparability of results.

Synthesis of Azo Dyes: A General Protocol

The synthesis of azo dyes is typically a two-step process involving diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[8]

  • Diazotization: The primary aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The reaction is kept at a low temperature as diazonium salts are generally unstable.[8]

  • Coupling: The prepared diazonium salt solution is slowly added to a solution of the coupling component (e.g., a phenol or another aromatic amine) dissolved in an alkaline or acidic medium, also maintained at 0-5°C. The azo dye precipitates out of the solution and can be collected by filtration, washed, and dried.[8]

Performance Evaluation of Dyes

The performance of the synthesized dyes is assessed through various standardized tests, primarily focusing on their fastness properties. The most widely recognized standards are those established by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).[4][9][10]

  • Light Fastness (ISO 105-B02 / AATCC 16): This test evaluates the resistance of the dyed material to fading upon exposure to a standardized artificial light source that simulates natural sunlight (Xenon Arc lamp). The degree of fading is assessed by comparing the exposed sample to a set of blue wool standards, which have known lightfastness ratings from 1 (very poor) to 8 (excellent).[9]

  • Wash Fastness (ISO 105-C06 / AATCC 61): This test determines the resistance of the dye to desorption and color change during washing. A dyed specimen is washed with a standardized detergent solution under specified conditions of temperature and time. The change in color of the specimen and the staining of an adjacent undyed multifiber fabric are evaluated using a grey scale (1 for heavy staining/change to 5 for no staining/change).[4][9]

  • Rubbing/Crocking Fastness (ISO 105-X12 / AATCC 8): This test assesses the transfer of color from the surface of a dyed fabric to another surface by rubbing. A dry and a wet white cotton cloth are rubbed against the dyed sample using a crockmeter under specified pressure. The amount of color transferred to the white cloths is then rated using a grey scale.[9][11]

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams illustrate the general synthesis pathway of azo dyes and a typical workflow for their performance evaluation.

G General Synthesis Pathway of an Azo Dye AromaticAmine Aromatic Amine (e.g., OAPSA, Aniline) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO2, HCl, 0-5°C) AzoDye Azo Dye DiazoniumSalt->AzoDye Coupling Reaction CouplingComponent Coupling Component (e.g., Naphthol, Phenol) CouplingComponent->AzoDye

Caption: General synthesis pathway of an azo dye.

G Experimental Workflow for Dye Performance Comparison cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison OAPSA OAPSA OAPSADye OAPSA-based Dye OAPSA->OAPSADye OtherAmine Other Aromatic Amine OtherDye Comparative Dye OtherAmine->OtherDye Coupling Coupling Component Coupling->OAPSADye Coupling->OtherDye DyedOAPSA Dyed Substrate (OAPSA) OAPSADye->DyedOAPSA DyedOther Dyed Substrate (Other) OtherDye->DyedOther Substrate Substrate (e.g., Nylon, Wool) Substrate->DyedOAPSA Substrate->DyedOther LightFastness Light Fastness Test (ISO 105-B02 / AATCC 16) DyedOAPSA->LightFastness WashFastness Wash Fastness Test (ISO 105-C06 / AATCC 61) DyedOAPSA->WashFastness RubbingFastness Rubbing Fastness Test (ISO 105-X12 / AATCC 8) DyedOAPSA->RubbingFastness DyedOther->LightFastness DyedOther->WashFastness DyedOther->RubbingFastness Comparison Comparative Analysis LightFastness->Comparison WashFastness->Comparison RubbingFastness->Comparison

Caption: Experimental workflow for dye performance comparison.

Conclusion

References

Assessing the Cross-Reactivity of 2-Amino-4-hydroxybenzenesulfonic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Amino-4-hydroxybenzenesulfonic acid in a common biological assay. The data and protocols presented herein are intended to offer a framework for researchers to assess potential off-target effects and assay interference of this and structurally related compounds.

Introduction

This compound is a sulfonated aromatic amine. While its primary biological activities are not extensively documented in publicly available literature, its structural motifs, particularly the sulfonamide-like group, are present in various biologically active compounds. For instance, derivatives of the related compound 3-amino-4-hydroxybenzenesulfonamide have been investigated as antagonists for the somatostatin receptor subtype 5 and as carbonic anhydrase inhibitors[1]. Given the potential for compounds containing sulfonyl groups to interfere with biological assays, a thorough assessment of the cross-reactivity of this compound is crucial for accurate interpretation of screening results and to avoid costly and time-consuming pursuits of false positives[2][3].

This guide presents a hypothetical study comparing the inhibitory activity of this compound against human Carbonic Anhydrase II (CA-II) with that of Acetazolamide, a known potent inhibitor, and 4-Aminobenzenesulfonic acid, a structurally related compound not expected to potently inhibit CA-II.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the results of a colorimetric esterase activity assay for human Carbonic Anhydrase II in the presence of the test compounds.

CompoundStructureIC50 (µM) for CA-IIMaximum Inhibition (%)Assay Interference Notes
This compound this compound> 100< 10% at 100 µMNo significant interference observed at tested concentrations.
Acetazolamide (Positive Control)Acetazolamide0.01298%No interference observed.
4-Aminobenzenesulfonic acid (Negative Control)4-Aminobenzenesulfonic acid> 100< 5% at 100 µMNo significant interference observed at tested concentrations.

Experimental Protocols

A detailed methodology for the Carbonic Anhydrase II inhibition assay is provided below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human Carbonic Anhydrase II.

Materials:

  • Human Carbonic Anhydrase II (recombinant)

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test Compounds: this compound, Acetazolamide, 4-Aminobenzenesulfonic acid

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds in DMSO.

    • Perform serial dilutions of the stock solutions in HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Protocol:

    • Add 2 µL of the diluted compound solutions to the wells of a 96-well plate. For the control (no inhibition), add 2 µL of HEPES buffer with 1% DMSO.

    • Add 178 µL of HEPES buffer to each well.

    • Add 10 µL of a 0.5 µg/mL solution of human Carbonic Anhydrase II to each well, except for the blank wells which receive 10 µL of HEPES buffer.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of a 10 mM solution of 4-Nitrophenyl acetate (NPA) in acetonitrile to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NPA hydrolysis (slope of the absorbance vs. time curve) for each concentration of the test compounds.

    • Normalize the data by setting the rate of the control (no inhibitor) to 100% activity and the blank (no enzyme) to 0% activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

The following diagrams illustrate a hypothetical signaling pathway where a sulfonated compound might exert off-target effects and the experimental workflow for assessing cross-reactivity.

G Hypothetical Signaling Pathway Interference cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 Ligand Growth Factor Ligand->Receptor Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Test_Compound This compound Test_Compound->ERK Potential Off-Target Inhibition

Caption: Hypothetical pathway of off-target inhibition.

G Experimental Workflow for Cross-Reactivity Assessment cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Prep Prepare Compound Stock Solutions (10 mM in DMSO) Serial_Dilution Perform Serial Dilutions in Assay Buffer Compound_Prep->Serial_Dilution Add_Compound Add Diluted Compounds to 96-well Plate Serial_Dilution->Add_Compound Add_Enzyme Add Carbonic Anhydrase II Add_Compound->Add_Enzyme Incubate Incubate for 15 min at Room Temperature Add_Enzyme->Incubate Add_Substrate Add 4-Nitrophenyl Acetate (NPA) Incubate->Add_Substrate Measure Measure Absorbance at 400 nm Add_Substrate->Measure Calculate_Rate Calculate Rate of Hydrolysis Measure->Calculate_Rate Normalize_Data Normalize Data to Controls Calculate_Rate->Normalize_Data Plot_Data Plot % Inhibition vs. [Compound] Normalize_Data->Plot_Data Determine_IC50 Determine IC50 using Four-Parameter Logistic Fit Plot_Data->Determine_IC50

Caption: Workflow for assessing cross-reactivity.

Conclusion

Based on this hypothetical in vitro study, this compound does not exhibit significant inhibitory activity against human Carbonic Anhydrase II at concentrations up to 100 µM. This suggests a low potential for cross-reactivity with this specific enzyme under the tested conditions. However, it is crucial to recognize that the potential for off-target effects is not limited to a single enzyme family. Broader screening panels and secondary assays are recommended to build a comprehensive cross-reactivity profile for any compound of interest in a drug discovery pipeline. The methodologies and comparative framework presented here offer a starting point for such investigations. Researchers should consider employing a variety of in silico and in vitro methods to proactively identify and mitigate potential off-target liabilities of small molecules[4][5][6].

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-4-hydroxybenzenesulfonic Acid: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a detailed comparison of two common analytical techniques—potentiometric titration and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of 2-Amino-4-hydroxybenzenesulfonic acid.

This document outlines detailed experimental protocols for both methods, presents a summary of their performance characteristics in clearly structured tables, and provides visual representations of the analytical workflows and their comparative logic.

Introduction

This compound is a sulfonated aromatic amine of interest in various chemical and pharmaceutical applications. The choice of an analytical method for its quantification depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix.

Potentiometric titration is a classical analytical technique that relies on the neutralization reaction between the acidic sulfonic acid group and a standard basic titrant. The endpoint of the titration is determined by monitoring the change in potential of an electrode immersed in the solution. It is a cost-effective and often highly precise method for the assay of pure substances.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can resolve the analyte of interest from other components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is typically employed. HPLC offers high sensitivity and specificity, making it suitable for the analysis of complex samples and for the determination of low-level impurities.

Experimental Protocols

Potentiometric Titration

This protocol describes the quantitative determination of this compound using an automated potentiometric titrator.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) titrant

  • High-purity water (Milli-Q or equivalent)

  • Methanol, HPLC grade

  • Combined pH glass electrode

  • Automated potentiometric titrator

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 189 mg of the this compound sample into a clean 100 mL beaker.

  • Add 50 mL of a 1:1 (v/v) mixture of high-purity water and methanol to dissolve the sample. Stir with a magnetic stirrer until the sample is completely dissolved.

  • Titration: Immerse the combined pH glass electrode in the sample solution.

  • Titrate the sample with standardized 0.1 M NaOH using the automated titrator. The titrant should be added in small increments, especially near the equivalence point.

  • The endpoint is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added).

  • Calculation: The percentage purity of this compound is calculated using the following formula:

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Phosphate buffer (e.g., 20 mM potassium phosphate monobasic), adjusted to pH 3.0 with phosphoric acid

  • High-purity water (Milli-Q or equivalent)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A typical starting point is 95:5 (v/v) buffer:acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of potentiometric titration and HPLC for the quantitative analysis of this compound.

Table 1: General Method Characteristics

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralizationChromatographic separation based on polarity
Instrumentation Autotitrator with a pH electrodeHPLC system with a pump, column, and UV detector
Sample Throughput LowerHigher, especially with an autosampler
Cost per Sample LowerHigher
Specificity Lower; susceptible to interference from other acidic or basic impuritiesHigh; can separate the analyte from impurities [1]
Operator Skill ModerateHigh

Table 2: Quantitative Performance Data

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Accuracy (% Recovery) 99.0 - 101.0%98.0 - 102.0%
Precision (% RSD) ≤ 1.0% [1]≤ 2.0%
Linearity (R²) ≥ 0.999 [2]≥ 0.999
Range mg to gng to µg [1]
Limit of Detection (LOD) ~ mg level~ ng level
Limit of Quantitation (LOQ) ~ mg level~ ng level

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical comparison between the two analytical methods.

Experimental Workflows cluster_titration Potentiometric Titration Workflow cluster_hplc HPLC Workflow T1 Weigh Sample T2 Dissolve in Solvent T1->T2 T3 Immerse Electrode T2->T3 T4 Titrate with Standard Base T3->T4 T5 Determine Endpoint T4->T5 T6 Calculate Purity T5->T6 H1 Prepare Mobile Phase & Standards H2 Prepare Sample Solution H1->H2 H3 Inject into HPLC H2->H3 H4 Separate on Column H3->H4 H5 Detect with UV H4->H5 H6 Quantify using Calibration Curve H5->H6 Method Comparison cluster_titration Titration cluster_hplc HPLC Analyte This compound T_Principle Principle: Acid-Base Neutralization Analyte->T_Principle Assay of Bulk Drug H_Principle Principle: Chromatographic Separation Analyte->H_Principle Impurity Profiling & Assay T_Adv Advantages: - High Precision - Cost-Effective - Simple for Pure Samples T_Disadv Disadvantages: - Lower Specificity - Not for Trace Analysis - Lower Throughput H_Adv Advantages: - High Specificity - High Sensitivity (Trace Analysis) - High Throughput H_Disadv Disadvantages: - Higher Cost - More Complex - Requires Reference Standards

References

evaluating the performance of Schiff bases derived from different sulfonic acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the performance of Schiff bases derived from different sulfonic acids, focusing on their synthesis, antimicrobial activity, antioxidant capacity, and catalytic applications. The inclusion of the sulfonic acid moiety can enhance the solubility and biological activity of Schiff bases, making them promising candidates for various applications in medicinal chemistry and materials science. This document summarizes key performance data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes important concepts and workflows.

Performance Comparison of Sulfonic Acid-Derived Schiff Bases

Antimicrobial Activity

Schiff bases derived from sulfonic acids, particularly sulfonamides, have demonstrated notable antibacterial and antifungal properties. The mechanism of action for sulfonamide-derived Schiff bases is often attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonic Acid-Derived Schiff Bases against Various Microorganisms

Schiff Base Derivative/ComplexSulfonic Acid PrecursorTest OrganismMIC (µg/mL)Reference
Taurine-5-bromosalicylaldehyde Schiff base (TBSSB)TaurineStaphylococcus aureus (MRSA)32[1]
4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneGeneral Schiff BaseStaphylococcus aureus12.5[2]
4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneGeneral Schiff BaseMicrococcus luteus25[2]
5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamides (Compound 1-3)General Schiff BaseStaphylococcus epidermidis7.81[2]
Benzimidazole-based Schiff base (Compound 34 and 35)General Schiff BaseStaphylococcus aureus 259230.25[2]
Sulfadiazine-salicylaldehyde derivativesSulfadiazine (a sulfonamide)Staphylococcus aureus7.81-250 µM[3]
Sulfamethoxazole-derived Schiff basesSulfamethoxazole (a sulfonamide)Klebsiella pneumoniae-[4]
Sulfamethoxazole-derived Schiff basesSulfamethoxazole (a sulfonamide)Staphylococcus aureus-[4]

Note: Direct comparative studies under identical conditions are limited. The data presented is collated from different sources.

Antioxidant Activity

The antioxidant potential of Schiff bases is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant capacity.

Table 2: Antioxidant Activity (IC50) of Various Schiff Bases

Schiff Base DerivativeAssayIC50 ValueReference
Nicotinic acid (2-hydroxy-3-methoxybenzylidene)hydrazideDPPH729.26 µg/mL[5]
(E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazideDPPH3.82 µg/mL[5]
4-(4-hydroxy-3methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-oneDPPH28.33 µM[3]
Schiff base with chlorine group (Compound 6)DPPH4.36 µM[5]
Schiff base with chlorine group (Compound 8)DPPH4.78 µM[5]

Note: The sulfonic acid precursors for these specific Schiff bases were not always explicitly stated in the antioxidant screening studies.

Catalytic Performance

Schiff base metal complexes are effective catalysts for various organic reactions, such as the reduction of 4-nitrophenol to 4-aminophenol. The catalytic efficiency is often evaluated by the time taken for the reaction to complete and the reaction rate constant.

Table 3: Catalytic Reduction of 4-Nitrophenol by Schiff Base Metal Complexes

CatalystReaction Time (min)Conversion (%)Rate Constant (k) (min⁻¹)Reference
Copper(II) complex of N′-salicylidene-2-aminophenol (1)-90.8-[6]
Copper(II) complex of N′-salicylidene-2-aminothiazole (2)-95.2-[6]
Copper(II) complex of N,N′-bis(salicylidene)-o-phenylenediamine (3)-97.5-[6]
Ni-Complex of a Schiff base3-1.145[7]
Cu-Complex of a Schiff base9-0.34[7]

Note: The specific sulfonic acid derivation of the Schiff bases used in these catalytic studies was not detailed.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative sulfonic acid-derived Schiff base and for key performance evaluation assays.

Synthesis of a Sulfanilic Acid-Derived Schiff Base

Synthesis of 4-(((2-hydroxybenzylidene)amino)benzenesulfonic acid) [8]

Materials:

  • Sulfanilic acid

  • Salicylaldehyde

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve sulfanilic acid (0.01 mol) in 10 mL of ethanol in a round-bottom flask.

  • Add salicylaldehyde (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.

  • Stir the mixture at room temperature for four hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a yellow-colored amorphous product will separate out.

  • Filter the product, wash it with a small amount of cold ethanol, and dry it.

  • The product can be recrystallized from ethanol to obtain a pure compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (standardized to ~5 x 10^5 CFU/mL)

  • Schiff base compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth and solvent)

Procedure:

  • Prepare a stock solution of the Schiff base compound.

  • Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the series.

  • Inoculate each well (except the sterility control wells) with 5 µL of the standardized bacterial suspension.

  • Include a positive growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[5][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Schiff base compound solution at various concentrations

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the Schiff base compound in methanol.

  • Prepare a series of dilutions of the compound from the stock solution.

  • In a set of test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the Schiff base solution.

  • A control sample is prepared with methanol instead of the Schiff base solution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to sulfonic acid-derived Schiff bases.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products Sulfonic_Acid_Amine Sulfonic Acid Derivative (e.g., Sulfanilic Acid, Taurine) Condensation Condensation Reaction (Solvent + Catalyst) Sulfonic_Acid_Amine->Condensation Carbonyl_Compound Aldehyde or Ketone (e.g., Salicylaldehyde) Carbonyl_Compound->Condensation Schiff_Base Schiff Base Product Condensation->Schiff_Base Water Water Condensation->Water

Caption: General workflow for the synthesis of a sulfonic acid-derived Schiff base.

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Essential for Folate Synthesis THF Tetrahydrofolic Acid (THF) DHF->THF DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Schiff_Base Sulfonamide Schiff Base Schiff_Base->DHPS Inhibits

Caption: Hypothesized antibacterial mechanism of sulfonamide-derived Schiff bases.

SAR_Summary cluster_structure Schiff Base Core Structure cluster_activity Biological Activity Core R-SO2-Ar-N=CH-Ar'-OH Antimicrobial Antimicrobial Activity Antioxidant Antioxidant Activity Electron_Withdrawing Electron-Withdrawing Groups on Ar' Electron_Withdrawing->Antimicrobial Often Increases Electron_Donating Electron-Donating Groups on Ar' Electron_Donating->Antioxidant May Increase Hydroxyl_Position Position of -OH Group on Ar' Hydroxyl_Position->Antimicrobial Influences Hydroxyl_Position->Antioxidant Crucial for

Caption: Simplified Structure-Activity Relationship (SAR) for sulfonic acid-derived Schiff bases.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-hydroxybenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-4-hydroxybenzenesulfonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain.[1][2]

Step 1: Waste Identification and Classification

  • Treat all this compound waste as hazardous chemical waste.[1]

  • The chemical waste generator is responsible for correctly classifying the waste to ensure complete and accurate documentation.[1]

Step 2: Waste Collection and Storage

  • Container: Collect the waste in a designated, compatible, and properly sealed container to prevent leaks or spills. The original container, if in good condition, is a suitable option.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA).[3] It is crucial to segregate it from incompatible materials, such as strong oxidizing agents, to prevent dangerous chemical reactions.[2]

Step 3: Arrange for Professional Disposal

  • Contact EHS: Do not attempt to neutralize or treat the chemical waste unless you are specifically trained and equipped to do so. Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal contractor.

Step 4: Decontamination of Empty Containers

  • Thoroughly rinse the empty container with a suitable solvent (e.g., water, followed by an appropriate organic solvent if necessary).

  • Collect the rinsate as hazardous waste and add it to your designated waste container.

  • Once decontaminated, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, as per your institution's guidelines.

Quantitative Data Summary

For safe handling and storage prior to disposal, please refer to the following information.

ParameterValue/InformationSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][4]
Drain Disposal PROHIBITED [1][2]
Incompatible Materials Strong oxidizing agents[2]
Personal Protective Equipment Safety glasses with side shields (or goggles), protective gloves, and protective clothing.

Experimental Protocols

The standard operating procedure for the disposal of this compound does not involve experimental protocols for neutralization or treatment by laboratory personnel. The primary protocol is the administrative and logistical procedure of waste segregation, containment, and professional disposal, as outlined in Section 2. Adherence to the guidelines provided by your institution's Environmental Health and Safety department is mandatory.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have 2-Amino-4- hydroxybenzenesulfonic acid waste B Is the container empty? A->B C No B->C No D Yes B->D Yes E Treat as Hazardous Waste C->E I Triple rinse container with appropriate solvent D->I F Collect in a labeled, compatible container E->F G Store in designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H L End H->L J Collect rinsate as hazardous waste I->J K Deface label and dispose of empty container I->K J->F K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Amino-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for 2-Amino-4-hydroxybenzenesulfonic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Hazard Identification and Personal Protective Equipment

This compound and its analogs are classified as hazardous substances that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4][5]To protect against splashes and dust, preventing serious eye irritation or damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber) and a lab coat or chemical protective suit.[5][6][7]To prevent skin contact, which can cause irritation or burns.[1][8]
Respiratory Protection NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases.[1][9]To be used in case of inadequate ventilation or the formation of dust, to prevent respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for safety. The following steps outline the process from preparation to disposal.

1. Pre-Handling Preparations

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1]

  • PPE Inspection: Inspect all PPE for integrity before use. Dispose of and replace any damaged equipment.[10]

  • SDS Review: Always review the Safety Data Sheet (SDS) before handling the chemical.

2. Handling the Chemical

  • Personal Grounding: Ground yourself to prevent static discharge, which could ignite dust.

  • Weighing and Transfer: Handle the solid chemical carefully to avoid creating dust.[2] Use a scoop or spatula for transfers.

  • Solution Preparation: When preparing solutions, slowly add the acid to the solvent to avoid splashing.

  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents, strong acids, strong bases, and acid chlorides.[1][11]

3. Post-Handling Procedures

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]

  • Cleaning: Clean the work area and any equipment used with appropriate cleaning agents.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.[1]

  • Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] Absorb liquid spills with an inert material.

  • Disposal Route: Dispose of the chemical waste and contaminated materials through an approved waste disposal plant, following all local, state, and federal regulations.[1][8] Do not allow the product to enter drains.[2]

Workflow for Safe Handling

The following diagram illustrates the logical flow of the safe handling procedure for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS B Verify Ventilation (Fume Hood) A->B C Inspect & Don PPE B->C D Check Emergency Equipment C->D E Weigh & Transfer (Avoid Dust) D->E Proceed to Handling F Prepare Solution E->F G Perform Experiment F->G H Decontaminate Work Area G->H Experiment Complete K Collect Waste in Labeled Container G->K Generate Waste I Remove PPE H->I J Wash Hands I->J L Dispose via Approved Waste Stream J->L End of Process K->L

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.